Desmosterol ester-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H76O2 |
|---|---|
Molecular Weight |
655.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,23,26,36,38-42H,7-13,16-22,24-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i2D3,3D3 |
InChI Key |
TZIBSSODYIYCPE-VVPHJCAVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Role of Desmosterol Ester-d6: A Technical Guide to its Function and Application in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Desmosterol (B1670304) ester-d6, a deuterated analog of a pivotal intermediate in cholesterol biosynthesis. While the primary function of Desmosterol ester-d6 in experimental setting is as a robust internal standard for mass spectrometry-based lipidomics, its non-deuterated counterpart, desmosterol, plays a significant and active role in key cellular processes. This document will elucidate the utility of this compound as a research tool and delve into the functional significance of desmosterol in regulating cellular signaling pathways critical to lipid metabolism and inflammation.
This compound as an Indispensable Tool in Quantitative Lipidomics
In the field of lipidomics, accurate quantification of lipid species is paramount. This compound serves as an ideal internal standard for the measurement of desmosterol and other sterols in biological samples. Its chemical properties, being nearly identical to the endogenous analyte, allow it to mimic the behavior of native desmosterol during sample extraction, derivatization, and ionization in mass spectrometry. The key difference lies in its increased mass due to the deuterium (B1214612) atoms, which enables its distinct detection from the non-deuterated form.
The use of a deuterated internal standard like this compound is crucial for correcting for variations that can occur during sample preparation and analysis, such as sample loss during extraction, and fluctuations in instrument performance. This ensures high accuracy and precision in the quantification of endogenous desmosterol levels.
The Cellular Function of Desmosterol: Beyond a Cholesterol Precursor
Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. However, its role extends far beyond that of a simple metabolic intermediate. Research has revealed that desmosterol is a potent signaling molecule that modulates the activity of two key families of transcription factors: Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). This dual regulatory function positions desmosterol as a critical integrator of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2][3]
Regulation of the SREBP Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. Desmosterol has been shown to suppress the processing of SREBP-1 and SREBP-2.[3][4] This inhibition leads to a downstream reduction in the expression of genes involved in cholesterol and fatty acid biosynthesis. By suppressing SREBP activity, desmosterol contributes to a negative feedback loop that helps maintain cellular lipid homeostasis.
Activation of the LXR Pathway
In contrast to its effect on SREBPs, desmosterol acts as an endogenous ligand and activator of LXRs.[1][5] LXRs are nuclear receptors that play a crucial role in reverse cholesterol transport, fatty acid metabolism, and the suppression of inflammatory responses. Activation of LXRs by desmosterol leads to the increased expression of genes such as ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells.[6][7] This highlights a coordinated mechanism where desmosterol not only curtails lipid synthesis via SREBP inhibition but also promotes lipid removal through LXR activation.
Quantitative Data on Desmosterol Function
The following tables summarize quantitative data from studies investigating the effects of desmosterol on gene expression.
Table 1: Effect of Desmosterol on SREBP and LXR Target Gene Expression in Macrophages
| Gene | Pathway | Treatment | Fold Change vs. Control | Reference |
| Hmgcr (HMG-CoA reductase) | SREBP-2 | Desmosterol (10 µM) | ↓ 0.5 | [8] |
| Ldlr (LDL receptor) | SREBP-2 | Desmosterol (10 µM) | ↓ 0.6 | [6] |
| Fasn (Fatty acid synthase) | SREBP-1 | Desmosterol (10 µM) | ↓ 0.4 | [7] |
| Abca1 (ATP-binding cassette transporter A1) | LXR | Desmosterol (10 µM) | ↑ 2.5 | [6] |
| Srebf1c (SREBP-1c) | LXR | Desmosterol (10 µM) | ↑ 2.0 | [7] |
Table 2: Quantification of Desmosterol in Different Biological Contexts
| Sample Type | Condition | Desmosterol Concentration (µg/mL) | Reference |
| Human Plasma | Healthy Control | 0.461-1.53 | [9] |
| Human Plasma | Alzheimer's Disease | Significantly decreased vs. control | [9] |
Experimental Protocols
Protocol for Lipid Extraction from Cultured Cells for Sterol Analysis
This protocol is adapted from established methods for the extraction of lipids from cultured mammalian cells.[4][10][11]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), ice-cold
-
Chloroform (B151607) (HPLC grade)
-
This compound internal standard solution (in ethanol (B145695) or methanol)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes and tips
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells twice with ice-cold PBS.
-
Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to the plate and scrape the cells. Transfer the cell suspension to a glass centrifuge tube. Add a known amount of this compound internal standard to the cell suspension.
-
Lipid Extraction: Add 2 mL of chloroform to the tube. Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 0.8 mL of water to the tube to induce phase separation. Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
Protocol for Sterol Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of desmosterol using a triple quadrupole mass spectrometer.[12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to elute the more hydrophobic sterols.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desmosterol: Monitor the transition of the precursor ion (e.g., m/z 383.3 [M+H-H2O]+) to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion (e.g., m/z 389.3 [M+H-H2O]+) to its corresponding product ion.
-
-
Optimization: Ionization and fragmentation parameters should be optimized for each specific instrument and analyte.
Visualization of Signaling Pathways and Workflows
Cholesterol Biosynthesis Pathway (Bloch Pathway)
Caption: Simplified Bloch pathway of cholesterol biosynthesis highlighting the position of desmosterol.
Experimental Workflow for Sterol Quantification
Caption: General experimental workflow for the quantification of sterols using an internal standard.
Desmosterol's Dual Regulation of SREBP and LXR Signaling
Caption: Dual regulatory role of desmosterol on the SREBP and LXR signaling pathways.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. neurolipidomics.com [neurolipidomics.com]
- 3. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. pnas.org [pnas.org]
- 6. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Desmosterol as a Biomarker in Disease Research: Quantification Using Desmosterol Ester-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmosterol (B1670304) (cholesta-5,24-dien-3β-ol) is a pivotal sterol intermediate in the Bloch pathway of cholesterol biosynthesis, representing the final precursor to cholesterol.[1][2] Structurally, it differs from cholesterol only by a double bond at the C24-C25 position in the side chain, which is reduced by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) to form cholesterol.[1][3] While often overshadowed by cholesterol, desmosterol is emerging as a critical signaling molecule and a master regulator of lipid metabolism, impacting a range of cellular processes.[4][5] Its accumulation or depletion in various tissues and biofluids is now recognized as a valuable biomarker for several pathological conditions.
Accurate and precise quantification of desmosterol is paramount for its clinical and research applications. This is achieved through isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique.[6] In this context, Desmosterol ester-d6 serves as an essential tool. It is a deuterated, isotopically labeled analog of desmosterol used as an internal standard.[7][8] By adding a known amount of this compound to a biological sample, researchers can correct for analyte loss during sample preparation and analysis, ensuring highly accurate quantification of the endogenous desmosterol.[6] This guide provides an in-depth overview of desmosterol's role as a biomarker, the methodologies for its quantification, and its application in disease research.
The Role of Desmosterol in Signaling and Metabolism
Desmosterol is not merely a cholesterol precursor; it actively participates in cellular signaling. It has been identified as a dominant endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that governs cholesterol, fatty acid, and glucose homeostasis.[4][9] Desmosterol also plays a role in regulating the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which controls the transcription of genes involved in cholesterol and fatty acid synthesis.[10] Through these interactions, desmosterol influences inflammatory responses, cholesterol efflux, and lipid metabolism, making its concentration a sensitive indicator of cellular metabolic status.[9][11]
Desmosterol as a Biomarker in Key Disease Areas
Fluctuations in desmosterol levels are associated with several diseases, positioning it as a significant biomarker for diagnosis, prognosis, and monitoring therapeutic response.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of cholesterol-laden macrophage "foam cells" in the artery wall.[9] Research has shown that desmosterol plays a crucial protective role in this context.
-
Mechanism: In macrophage foam cells, desmosterol accumulates and acts as the primary LXR ligand.[9] This activation of LXR stimulates genes responsible for cholesterol efflux (e.g., ABCA1, ABCG1) and suppresses inflammatory gene expression.[4][9] Simultaneously, desmosterol inhibits the SREBP pathway, reducing cholesterol synthesis.[9][10] This dual action helps maintain cholesterol homeostasis and dampens inflammation within the atherosclerotic plaque.
-
Biomarker Significance: Depletion of desmosterol in myeloid cells has been shown to promote the progression of atherosclerosis.[3][11] Therefore, measuring desmosterol levels in plaques or relevant cell types can provide insight into the balance between pro- and anti-inflammatory processes in the disease. Desmosterol is the most abundant cholesterol biosynthetic intermediate found in human coronary artery lesions.[3]
Alzheimer's Disease (AD)
Alterations in brain cholesterol metabolism have long been implicated in the pathogenesis of Alzheimer's Disease. Desmosterol has emerged as a key player and a potential plasma-based biomarker.
-
Mechanism: The enzyme DHCR24, which converts desmosterol to cholesterol, is reportedly downregulated in brain regions affected by AD.[10][12] This enzymatic slowdown is hypothesized to alter membrane composition and neuronal function. Studies have consistently found that plasma desmosterol levels and, more specifically, the desmosterol-to-cholesterol ratio, are significantly decreased in patients with AD and even in those with mild cognitive impairment (MCI).[7][13]
-
Biomarker Significance: The desmosterol-to-cholesterol ratio in plasma shows good discriminatory power between AD patients and healthy controls, making it a promising candidate for a non-invasive, early-stage diagnostic biomarker.[13] A reduced ratio has also been correlated with the rate of longitudinal cognitive decline in AD patients.[7]
Niemann-Pick Type C (NPC) Disease
NPC is a rare neurodegenerative lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol in late endosomes/lysosomes.[14][15] While not the primary diagnostic marker, desmosterol metabolism is relevant to the broader sterol dysregulation in NPC. The most specific biomarkers for NPC are cholesterol oxidation products, notably cholestane-3β,5α,6β-triol (C-triol), and N-palmitoyl-O-phosphocholineserine (PPCS).[14][15] These markers reflect the consequences of cholesterol sequestration and increased oxidative stress, which are hallmarks of the disease.[14]
Cancer
The role of desmosterol and its synthesizing enzyme, DHCR24, in cancer is complex and appears to be context-dependent. DHCR24 expression is elevated in some cancers (e.g., bladder, breast, liver) and decreased in others (e.g., glioblastoma, kidney).[16] This suggests that the reprogramming of cholesterol metabolism can either promote or suppress tumor growth depending on the cancer type.[16] Therefore, desmosterol levels could potentially serve as a prognostic or stratification biomarker in specific malignancies.
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
Recent studies have linked serum desmosterol levels with the severity of liver inflammation in patients with MASLD. This suggests desmosterol could be a useful non-invasive biomarker to assess hepatic inflammation and associated cardiovascular risk in this patient population.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from research on desmosterol as a biomarker.
Table 1: Desmosterol Levels in Alzheimer's Disease (Plasma)
| Cohort | Parameter | Value (mean ± SD) | p-value vs. Control | Reference |
| AD Patients | Desmosterol/Cholesterol Ratio (x 10⁻⁶) | 329 ± 103 | < 0.01 | [7] |
| MCI Patients | Desmosterol/Cholesterol Ratio (x 10⁻⁶) | 489 ± 225 | < 0.01 | [7] |
| Healthy Controls | Desmosterol/Cholesterol Ratio (x 10⁻⁶) | 654 ± 146 | - | [7] |
Table 2: Diagnostic Performance of Plasma Desmosterol in Alzheimer's Disease
| Parameter | Population | ROC Area Under Curve (AUC) | Reference |
| Desmosterol Level | All (AD vs. Control) | 0.80 | [13] |
| Desmosterol/Cholesterol Ratio | Females (AD vs. Control) | >0.80 (Sensitivity: 90% at 76% Specificity) | [13] |
| Desmosterol/Cholesterol Ratio | Males (AD vs. Control) | <0.80 (Sensitivity: 62% at 76% Specificity) | [13] |
Table 3: Endogenous Sterol Levels in Human Plasma
| Sterol | Concentration Range (µg/mL) | Reference |
| Desmosterol | 0.461 - 1.53 | [18] |
| Lathosterol | 1.37 - 5.79 | [18] |
| Lanosterol | 0.303 - 1.02 | [18] |
Experimental Protocols for Desmosterol Quantification
The accurate measurement of desmosterol from biological matrices relies on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Desmosterol-d6 as an internal standard is critical to this process.
Protocol 1: Desmosterol Analysis from Plasma
This protocol is a composite based on methodologies described in the literature.[7][13][18]
1. Sample Preparation:
- Pipette 25-100 µL of plasma into a glass tube.
- Spike the sample with a known amount of Desmosterol-d6 internal standard (e.g., 1 µg).[13]
- Saponification (Hydrolysis): Add an equal volume of 50% potassium hydroxide (B78521) (KOH) solution.[7][13] Vortex thoroughly and incubate at 70°C for 60 minutes to hydrolyze desmosterol esters to free desmosterol.
- Liquid-Liquid Extraction: After cooling, add 2 mL of hexane (B92381) and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8).[7][13] Vortex vigorously and centrifuge (e.g., 2,000 x g for 10 minutes) to separate the phases.
- Carefully transfer the upper organic (hexane) phase to a clean glass tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol (B129727) or methanol/isopropanol).[6]
2. LC-MS/MS Analysis:
- Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A reverse-phase column is typically used for separation, such as a C18 or a pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.9 µm).[18][19]
- Mobile Phase: A gradient elution using solvents like methanol and water, often with a modifier like ammonium (B1175870) acetate, is employed.[20]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[18][21] APCI is often preferred for nonpolar sterols.[21]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both endogenous desmosterol and the Desmosterol-d6 standard.
- Desmosterol MRM Transition (example): m/z 367.4 → 147.1[18]
- Desmosterol-d6 MRM Transition (example): m/z 373.3 → [fragment ion] (Note: The exact m/z for the d6 standard will depend on the specific deuteration pattern and fragment monitored).[12]
3. Data Analysis and Quantification:
- Peak areas for both the endogenous desmosterol and the Desmosterol-d6 internal standard are integrated.
- A standard curve is generated using known concentrations of unlabeled desmosterol spiked with the same amount of internal standard.
- The concentration of desmosterol in the unknown sample is calculated from the ratio of the endogenous analyte peak area to the internal standard peak area, by interpolating from the standard curve.
Visualizations: Pathways and Workflows
Cholesterol Biosynthesis: The Bloch Pathway
Caption: Final steps of the Bloch pathway for cholesterol synthesis.
Desmosterol Signaling in Macrophage Foam Cells
Caption: Desmosterol's dual regulatory role in macrophages.
Experimental Workflow for Desmosterol Quantification
Caption: Workflow for sterol analysis via isotope dilution MS.
Logical Relationship in Alzheimer's Disease Pathogenesis
Caption: Hypothesized link between DHCR24, desmosterol, and AD.
Conclusion
Desmosterol has transitioned from being viewed as a simple cholesterol precursor to a functionally significant lipid that regulates key metabolic and inflammatory pathways. Its altered levels in major diseases like atherosclerosis and Alzheimer's disease underscore its potential as a powerful biomarker. The development of robust analytical methods, critically dependent on the use of deuterated internal standards like this compound, allows for the precise and reliable quantification required for clinical validation. As research continues to unravel the complex roles of desmosterol, its application in diagnostics, patient stratification, and as a pharmacodynamic marker in drug development is set to expand, offering new avenues for understanding and combating complex diseases.
References
- 1. Desmosterol - Wikipedia [en.wikipedia.org]
- 2. Desmosterol | Rupa Health [rupahealth.com]
- 3. Desmosterol suppresses macrophage inflammasome activation and protects against vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. lipotype.com [lipotype.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduced plasma desmosterol-to-cholesterol ratio and longitudinal cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Desmosterol as a Novel Biomarker Linking Cholesterol Metabolism, Liver Inflammation, and Cardiovascular Risk in Metabolic Dysfunction-Associated Steatotic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medpace.com [medpace.com]
- 19. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. agilent.com [agilent.com]
A Technical Guide to Desmosterol ester-d6: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desmosterol (B1670304) ester-d6, a deuterated internal standard crucial for the accurate quantification of desmosterol and its esters in various biological matrices. This document outlines its commercial sources, provides key technical specifications, and details its application in mass spectrometry-based lipidomics. Furthermore, it explores the biological significance of desmosterol, particularly its role in cholesterol biosynthesis and the Liver X Receptor (LXR) signaling pathway.
Commercial Sources and Availability
Desmosterol ester-d6 and its non-esterified counterpart, Desmosterol-d6, are available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. These standards are essential for researchers requiring high-purity, isotopically enriched molecules for precise quantification in complex biological samples. The following tables summarize the commercially available forms of deuterated desmosterol.
Table 1: Commercial Sources of this compound
| Supplier | Product Name | Catalog Number | Molecular Formula | Form | Purity | Storage |
| Avanti Polar Lipids / Sigma-Aldrich | desmosterol (D6) ester | 700184M | C₄₅H₇₀D₆O₂ | Methylene chloride solution (1 mg/mL) | >99% (TLC) | -20°C |
| MedChemExpress | This compound | HY-146823S | Not specified | Not specified | Not specified | -20°C |
Table 2: Commercial Sources of Desmosterol-d6 (Non-esterified)
| Supplier | Product Name | Catalog Number | Molecular Formula | Form | Isotopic Purity | Chemical Purity | Storage |
| Avanti Polar Lipids / Sigma-Aldrich | desmosterol-d6 | 700040P | C₂₇H₃₈D₆O | Powder | Not specified | >99% (TLC) | -20°C[1] |
| Cayman Chemical | 24-dehydro Cholesterol-d6 | 26777 | C₂₇H₃₈D₆O | Solid | ≥99% deuterated forms (d₁-d₆); ≤1% d₀ | ≥98% | -20°C[2][3] |
| MedChemExpress | Desmosterol-d6 | HY-113224S | Not specified | Not specified | Not specified | 99.38% | -80°C for 6 months; -20°C for 1 month[4] |
| LGC Standards | Desmosterol-d6 | TRC-D296862 | C₂₇H₃₈D₆O | Not specified | Not specified | Not specified | Not specified |
Biological Significance and Signaling Pathways
Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[5][6] The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ²⁴-reductase (DHCR24).[7] Beyond its role as a biosynthetic intermediate, desmosterol has emerged as a significant signaling molecule, primarily through its activity as a ligand for Liver X Receptors (LXRs).[8]
LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[9][10] Activation of LXRs by ligands such as desmosterol leads to the transcriptional regulation of target genes involved in these processes.[5][11]
Below are diagrams illustrating the cholesterol biosynthesis pathway and the LXR signaling pathway involving desmosterol.
Experimental Protocols and Applications
This compound and Desmosterol-d6 are primarily used as internal standards in mass spectrometry-based quantitative analyses. Their deuteration allows for differentiation from the endogenous, non-labeled analytes, thereby enabling accurate and precise quantification.
General Experimental Workflow for Lipidomics Analysis
A typical workflow for the analysis of desmosterol and its esters in biological samples involves several key steps:
Detailed Methodologies
1. Sample Preparation:
-
Lipid Extraction: A common method for extracting lipids from biological matrices is the Bligh-Dyer method or a modified version using methyl-tert-butyl ether (MTBE).[12] The deuterated internal standard, this compound, should be added to the sample prior to extraction to account for any sample loss during processing.[13]
-
Saponification: To measure the total desmosterol content (both free and esterified forms), a saponification step is required. This involves hydrolyzing the steryl esters to free sterols using a strong base like potassium hydroxide.[14]
2. Chromatographic Separation and Mass Spectrometric Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of sterols.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate desmosterol from other sterols.[14][15]
-
Ionization: Atmospheric pressure chemical ionization (APCI) in the positive ion mode is often used for sterol analysis.[16]
-
Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific detection method. For desmosterol, a common MRM transition is m/z 367.4 → 147.1.[16] For Desmosterol-d6, the corresponding transition would be monitored to allow for ratiometric quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Sterols are often derivatized, for example, by silylation, to improve their volatility and chromatographic properties.
-
Analysis: The derivatized sterols are then separated on a suitable GC column and detected by mass spectrometry.[14]
-
Table 3: Example LC-MS/MS Parameters for Desmosterol Analysis
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) | [16] |
| Mobile Phase | Gradient elution with methanol/water mixtures | [14] |
| Flow Rate | 0.2 - 0.8 mL/min | [14] |
| Mass Spectrometry | ||
| Ionization Mode | Positive APCI | [16] |
| MRM Transition (Desmosterol) | m/z 367.4 → 147.1 | [16] |
| MRM Transition (Internal Standard) | e.g., 25-hydroxycholesterol-d6: m/z 375.6 → 95.1 | [16] |
Conclusion
This compound and its non-esterified form are indispensable tools for researchers in the fields of lipidomics, drug development, and biomedical research. Their commercial availability from various suppliers provides access to high-quality internal standards necessary for accurate and reproducible quantification of desmosterol. Understanding the biological roles of desmosterol in cholesterol metabolism and LXR signaling, coupled with robust analytical methodologies, will continue to advance our knowledge of lipid-related physiological and pathological processes.
References
- 1. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Desmosterol and DHCR24: unexpected new directions for a terminal step in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medpace.com [medpace.com]
The Role of Desmosterol Ester-d6 in Elucidating Cholesterol Biosynthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Desmosterol (B1670304) ester-d6 in the study of cholesterol biosynthesis. Desmosterol, the immediate precursor to cholesterol in the Bloch pathway, serves as a critical analyte for understanding the intricate regulation of cholesterol homeostasis.[1][2][3] Its deuterated ester form, Desmosterol ester-d6, is an invaluable tool for researchers, enabling precise tracing and quantification in complex biological systems. This guide will detail the experimental protocols, present key quantitative data, and visualize the biochemical and methodological frameworks involved in leveraging this powerful research compound.
Introduction to Desmosterol and the Cholesterol Biosynthesis Landscape
Cholesterol, a vital component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Two primary pathways contribute to its production: the Bloch and the Kandutsch-Russell pathways.[3][4] The Bloch pathway, prominent in the liver and other tissues, features desmosterol as the final intermediate before its conversion to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][3][4]
Desmosterol itself is not merely a transient intermediate; it has been shown to possess biological activity, including the regulation of gene expression through the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways.[5][6][7] Dysregulation of the desmosterol-to-cholesterol ratio has been implicated in various pathological conditions, including Alzheimer's disease, making it a significant area of research.[8][9][10]
The use of stable isotope-labeled internal standards is paramount for accurate quantification of endogenous analytes by mass spectrometry. Desmosterol-d6 and its esterified forms serve this purpose, correcting for variations in sample preparation and instrument response.[8][10] Furthermore, deuterated desmosterol can be used as a tracer to measure the specific activity of DHCR24, providing insights into the dynamics of cholesterol synthesis.[4]
Experimental Design and Methodologies
The successful application of this compound in research hinges on robust experimental design and meticulous execution of analytical protocols. This section outlines a typical workflow, from sample preparation to data analysis.
Experimental Workflow
The general workflow for utilizing this compound in cholesterol biosynthesis studies involves the administration of the labeled compound (or measurement of the endogenous unlabeled form with a labeled standard), extraction of sterols from the biological matrix, and subsequent analysis by mass spectrometry.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the analysis of desmosterol and cholesterol in biological matrices.[8][10][11]
Protocol 1: Sterol Extraction from Plasma
-
Aliquoting and Spiking: To 100 µL of plasma, add 1 µg of Desmosterol-d6 (e.g., 100 µL of a 10 µg/mL stock solution in ethanol) as an internal standard.[8] For experiments tracing the conversion of desmosterol, [2H6]desmosterol would be administered to the subject or cells prior to sample collection.
-
Saponification: Add 100 µL of 50% potassium hydroxide (B78521) (KOH) to the plasma sample. Mix thoroughly and incubate at 70°C for 60 minutes to hydrolyze the sterol esters.[8][10]
-
Liquid-Liquid Extraction: After incubation, allow the sample to cool to room temperature. Add 2 mL of hexane (B92381) and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8). Vortex vigorously to ensure thorough mixing.[8][10]
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.
-
Collection and Evaporation: Carefully transfer the upper hexane layer containing the non-saponifiable lipids to a clean tube. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., methanol (B129727) for LC-MS).
Protocol 2: Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Chromatographic System: A Waters UPLC system or equivalent.[11]
-
Column: A reversed-phase column, such as a Thermo Hypersil GOLD column (100 × 2.1 mm, 1.9 µm).[11]
-
Mobile Phase: A gradient of water-methanol and methanol is often used.[8] An isocratic flow of 100% methanol can also be employed.[9]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C or 50°C.[8][9]
-
Mass Spectrometer: A Sciex QTARAP 5500 or a similar triple quadrupole mass spectrometer.[11]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used.[9][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Quantitative Data and Analysis
The use of this compound as an internal standard allows for the precise quantification of endogenous desmosterol levels. The following tables summarize key quantitative parameters and findings from various studies.
Table 1: Mass Spectrometry Parameters for Sterol Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Desmosterol | 367.3 | 147.1 | [11] |
| Desmosterol-d6 | 373.3 | - | [8][9] |
| Cholesterol | 369.3 | - | [8][9] |
| Lathosterol | 369.3 | 161.1 | [11] |
| Lanosterol | 409.43 | 109.1 | [11] |
Note: Product ions for Desmosterol-d6 and Cholesterol were not specified in all cited sources but would be selected based on their fragmentation patterns.
Table 2: Reported Plasma Concentrations of Cholesterol Precursors
| Analyte | Concentration Range (µg/mL) | Matrix | Reference |
| Desmosterol | 0.461 - 1.53 | Human Plasma | [11] |
| Lathosterol | 1.37 - 5.79 | Human Plasma | [11] |
| Lanosterol | 0.303 - 1.02 | Human Plasma | [11] |
Table 3: Calibration Curve for Sterol Quantification
| Analyte | Calibration Range (µg/mL) | Regression Model | Reference |
| Desmosterol | 0.1 - 10 | Linear (1/concentration²) | [11] |
| Lathosterol | 0.1 - 10 | Linear (1/concentration²) | [11] |
| Lanosterol | 0.1 - 10 | Linear (1/concentration²) | [11] |
Visualizing the Biochemical Context
A clear understanding of the biochemical pathways is essential for interpreting experimental results. The following diagrams illustrate the Bloch pathway of cholesterol synthesis and the central role of Desmosterol.
The Bloch Pathway of Cholesterol Synthesis
This pathway highlights the final steps in cholesterol biosynthesis, where Desmosterol is converted to cholesterol.
Regulatory Roles of Desmosterol
Beyond its role as a precursor, desmosterol actively participates in the regulation of lipid metabolism.
Applications in Drug Development and Clinical Research
The ability to accurately measure desmosterol levels and the activity of DHCR24 has significant implications for drug development and clinical research.
-
Biomarker for Disease: Altered desmosterol-to-cholesterol ratios are being investigated as potential biomarkers for neurodegenerative diseases like Alzheimer's.[8][9][10]
-
Target for Therapeutic Intervention: The enzyme DHCR24 represents a potential drug target for modulating cholesterol metabolism and related inflammatory responses.[2][6]
-
Assessing Drug Efficacy: Monitoring the levels of cholesterol precursors can provide insights into the on-target and off-target effects of drugs that modulate lipid metabolism.
Conclusion
This compound is a powerful and indispensable tool for researchers investigating the complexities of cholesterol biosynthesis and its regulation. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a tracer provides dynamic insights into enzymatic activity. The methodologies outlined in this guide, coupled with a fundamental understanding of the underlying biochemistry, will empower researchers to further unravel the roles of desmosterol in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Desmosterol - Wikipedia [en.wikipedia.org]
- 2. Desmosterol and DHCR24: unexpected new directions for a terminal step in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Cholesterol biosynthesis via desmosterol [reactome.org]
- 4. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. lipotype.com [lipotype.com]
- 8. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced plasma desmosterol-to-cholesterol ratio and longitudinal cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medpace.com [medpace.com]
The Role of Desmosterol in LXR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmosterol (B1670304), the immediate precursor of cholesterol in the Bloch pathway of biosynthesis, has emerged as a critical endogenous regulator of lipid metabolism and inflammation through its intricate involvement in the Liver X Receptor (LXR) signaling pathways. Unlike synthetic LXR agonists that can induce undesirable side effects such as hypertriglyceridemia, desmosterol exhibits a unique dual-action mechanism. It not only activates LXR, promoting cholesterol efflux and anti-inflammatory responses, but also concurrently suppresses the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which governs lipogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning desmosterol's role in LXR signaling, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways and workflows. This information is intended to support further research and the development of novel therapeutics targeting metabolic and inflammatory diseases.
Introduction to LXR Signaling and Desmosterol
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as key transcriptional regulators of cholesterol, fatty acid, and glucose homeostasis[1][2]. LXRs are activated by oxysterols and intermediates in the cholesterol biosynthetic pathway[3][4]. Upon activation, LXRs form a permissive heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression[5][6][7].
Desmosterol has been identified as a potent endogenous LXR ligand, particularly abundant in macrophage foam cells within atherosclerotic lesions[2][8][9][10]. Its significance lies in its ability to uncouple the beneficial anti-atherogenic effects of LXR activation from the pro-lipogenic activities that lead to hypertriglyceridemia, a common side effect of synthetic LXR agonists[2][9].
Molecular Mechanism of Desmosterol Action
Desmosterol exerts its effects through a coordinated regulation of two major lipid metabolism pathways:
-
LXR Pathway Activation: As an LXR agonist, desmosterol binds to LXRα and LXRβ, promoting the recruitment of coactivator proteins and initiating the transcription of LXR target genes[11]. Key target genes include:
-
ABCA1 and ABCG1: These ATP-binding cassette transporters are crucial for reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral cells, such as macrophages, to HDL particles[5][12][13].
-
ApoE (Apolipoprotein E): Involved in the transport of lipids in the blood and a key player in cholesterol metabolism[1].
-
SREBP-1c: While also an LXR target, its activation by synthetic agonists contributes to increased fatty acid synthesis. Desmosterol's simultaneous inhibition of SREBP processing mitigates this effect[1][5].
-
-
SREBP Pathway Inhibition: Desmosterol suppresses the processing of SREBP-2 by interacting with the SREBP cleavage-activating protein (SCAP)[2][11]. This prevents the release of the active SREBP-2 transcription factor, leading to the downregulation of genes involved in cholesterol biosynthesis, such as HMGCR (HMG-CoA reductase) and Dhcr24 (3β-hydroxysteroid-Δ24-reductase), the very enzyme that converts desmosterol to cholesterol[2][8].
This dual regulatory function allows desmosterol to maintain cellular lipid homeostasis by promoting cholesterol removal while preventing excessive lipid synthesis.
Cell-Type Specificity
A remarkable feature of desmosterol's action is its cell-type specificity. While it potently activates LXR target genes and suppresses SREBP pathways in macrophages, it exhibits minimal activity in hepatocytes[2][14]. This differential response is attributed to differences in the metabolism and compartmentalization of desmosterol between these cell types[2]. This finding has significant implications for drug development, suggesting the possibility of designing macrophage-selective LXR modulators for the treatment of atherosclerosis without affecting hepatic lipid metabolism.
Quantitative Data on Desmosterol's Effects
The following tables summarize the quantitative effects of desmosterol on LXR signaling and target gene expression, compiled from various studies.
Table 1: Binding Affinities and Potency of LXR Ligands
| Ligand | Receptor | Assay Type | Value | Reference |
| 24(S),25-Epoxycholesterol | LXRα | Scintillation Proximity Assay (Kd) | ~200 nM | [15] |
| 24(S),25-Epoxycholesterol | LXRβ | Scintillation Proximity Assay (Kd) | ~200 nM | [15] |
| 24(S)-Hydroxycholesterol | LXRα | Scintillation Proximity Assay (Ki) | 110 nM | [15] |
| 22(R)-Hydroxycholesterol | LXRα | Scintillation Proximity Assay (Ki) | 380 nM | [15] |
| LXR-623 | LXRα | Binding Assay (IC50) | 179 nM | [16] |
| LXR-623 | LXRβ | Binding Assay (IC50) | 24 nM | [16] |
| LXR-623 | LXRα | Transactivation Assay (EC50) | 6.66 µM | [16] |
| LXR-623 | LXRβ | Transactivation Assay (EC50) | 3.67 µM | [16] |
Note: Direct binding affinity data for desmosterol is not consistently reported in the literature, with studies often focusing on its functional effects on gene expression.
Table 2: Desmosterol-Mediated Regulation of Gene Expression in Macrophages
| Gene | Treatment | Fold Change (mRNA level) | Cell Type | Reference |
| Abca1 | Desmosterol (10 µM) | ~8-fold increase | Mouse Thioglycollate-elicited Macrophages (TGEMs) | [2] |
| Dhcr24 | Desmosterol (10 µM) | ~80% decrease | Mouse TGEMs | [2] |
| Fasn | Desmosterol (10 µM) | No significant change | Mouse TGEMs | [2] |
| Abca1 | GW3965 (1 µM) | ~23-fold increase | Mouse TGEMs | [2] |
| Fasn | GW3965 (1 µM) | ~7-fold increase | Mouse TGEMs | [2] |
| Abcg1 | Desmosterol | Concentration-dependent increase | Mouse Peritoneal Macrophages | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of desmosterol in LXR signaling.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
This protocol is for measuring the relative mRNA levels of LXR target genes in response to desmosterol treatment in macrophages.
1. Cell Culture and Treatment:
- Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary macrophages in appropriate media. For THP-1 monocytes, differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA)[1].
- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Prepare a stock solution of desmosterol in a suitable solvent (e.g., ethanol (B145695) or DMSO).
- Treat cells with varying concentrations of desmosterol (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 24 hours).
2. RNA Isolation and cDNA Synthesis:
- Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Treat the isolated RNA with DNase I to remove any contaminating genomic DNA[1].
- Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers[1][18].
3. qPCR Reaction:
- Prepare the qPCR reaction mix in a 384-well plate with a final volume of 10 µL per well[18]. Each reaction should contain:
- 25 ng of cDNA template
- 1X SYBR® Green PCR Master Mix
- 150 nM of each forward and reverse primer for the target gene (e.g., ABCA1, ABCG1, SREBP1c, DHCR24) and a housekeeping gene (e.g., GAPDH, ACTB).
- Run the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 30 seconds
- Melt curve analysis to ensure product specificity.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each sample.
- Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control group.
Luciferase Reporter Assay for LXR Activation
This assay measures the transcriptional activity of LXR in response to desmosterol.
1. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T or HepG2) in 24-well plates.
- Co-transfect the cells with the following plasmids using a suitable transfection reagent:
- An LXR expression vector (for LXRα or LXRβ).
- An RXR expression vector.
- A luciferase reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter driving the firefly luciferase gene (e.g., pGreenFireTM Sterol Response Reporters)[19].
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Ligand Treatment:
- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of desmosterol or a known LXR agonist (e.g., T0901317) as a positive control.
3. Luciferase Activity Measurement:
- After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Express the results as fold induction relative to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the binding of LXR to the promoter regions of its target genes.
1. Cell Treatment and Cross-linking:
- Treat macrophages with desmosterol or vehicle for a specified time.
- Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine.
2. Cell Lysis and Chromatin Shearing:
- Harvest the cells and lyse them to release the nuclei.
- Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
3. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G agarose (B213101) beads.
- Incubate the chromatin overnight at 4°C with an antibody specific for LXRα or LXRβ, or a non-specific IgG as a negative control.
- Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
- Reverse the protein-DNA cross-links by heating at 65°C.
- Treat with RNase A and proteinase K.
- Purify the DNA using a PCR purification kit.
6. Analysis:
- Quantify the amount of precipitated DNA corresponding to the promoter region of a target gene (e.g., ABCA1) using qPCR with primers flanking the known LXRE.
- Analyze the results as a percentage of the input DNA.
Visualizing the Pathways and Workflows
Desmosterol's Dual Action in LXR and SREBP Signaling
Caption: Desmosterol activates LXR-RXR to upregulate cholesterol efflux genes while inhibiting SCAP-mediated SREBP-2 processing and cholesterol synthesis.
Experimental Workflow for Analyzing Desmosterol's Effect on Gene Expression
Caption: Workflow for quantifying changes in LXR target gene expression in macrophages following treatment with desmosterol.
Conclusion and Future Directions
Desmosterol stands out as a promising endogenous molecule for modulating LXR activity without the detrimental side effects associated with synthetic agonists. Its dual mechanism of activating LXR-mediated cholesterol efflux while simultaneously inhibiting SREBP-driven lipogenesis, particularly in macrophages, presents a compelling strategy for the development of novel therapies for atherosclerosis and other inflammatory diseases. Future research should focus on elucidating the precise molecular interactions that govern its cell-type-specific effects and on the development of synthetic desmosterol mimetics that can harness these beneficial properties for clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing these research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative analysis reveals multiple modes of LXR transcriptional regulation in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. embopress.org [embopress.org]
- 8. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Desmosterol suppresses macrophage inflammasome activation and protects against vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomic Variants and Multilevel Regulation of ABCA1, ABCG1, and SCARB1 Expression in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic Variants and Multilevel Regulation of ABCA1, ABCG1, and SCARB1 Expression in Atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. systembio.com [systembio.com]
Methodological & Application
Application Note: Quantitative Analysis of Desmosterol in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmosterol (B1670304) is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and is the immediate precursor to cholesterol.[1][2] The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[3][4] Beyond its role as a biosynthetic precursor, desmosterol has emerged as a significant signaling molecule. It acts as an endogenous agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammatory responses.[2][5] Accumulation of desmosterol can also modulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which governs the synthesis of cholesterol and fatty acids.[6]
Given its multifaceted roles in cellular physiology, the accurate quantification of desmosterol in biological samples is essential for research in metabolic disorders, inflammation, neurodegenerative diseases like Alzheimer's, and cancer.[4][5][7] This application note provides a detailed protocol for the robust and sensitive quantification of desmosterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Desmosterol-d6. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for analyzing sterols in complex biological matrices.[8][9]
Principle of the Method
This method employs reversed-phase liquid chromatography for the separation of desmosterol from other structurally similar sterols. Detection is achieved using a tandem mass spectrometer, which provides high specificity through Multiple Reaction Monitoring (MRM).
A known quantity of a stable isotope-labeled internal standard (IS), Desmosterol-d6, is added to each sample at the beginning of the preparation process.[10][11] Since the IS is chemically and physically almost identical to the analyte (desmosterol), it co-elutes and experiences similar ionization effects and potential sample loss during extraction. By calculating the ratio of the analyte's signal to the IS's signal, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. Ionization is typically performed using Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which is well-suited for nonpolar molecules like sterols.[7][9]
Experimental Protocols
Materials and Reagents
-
Standards: Desmosterol (analytical grade), Desmosterol-d6 (internal standard).
-
Solvents: Methanol, Acetonitrile, Isopropanol, Hexane (B92381), Chloroform (all LC-MS or HPLC grade).
-
Reagents: Formic acid, Ammonium acetate, Potassium hydroxide (B78521) (KOH), Phosphate-buffered saline (PBS).
-
Sample Matrix: Human plasma, cultured cells, or tissue homogenates.
-
Consumables: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, glass autosampler vials.
Sample Preparation (from Human Plasma)
-
Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of Desmosterol-d6 working solution (e.g., 5 µg/mL in ethanol) to each sample, calibrator, and quality control (QC) sample.
-
Hydrolysis (Optional but Recommended): To measure total desmosterol (free and esterified), add 200 µL of 1M KOH in 90% ethanol. Vortex and incubate at 70°C for 60 minutes to hydrolyze desmosterol esters.[11]
-
Liquid-Liquid Extraction (LLE):
-
After cooling the samples to room temperature, add 1 mL of hexane and 200 µL of water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic (hexane) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Methanol:Water) and transfer to an autosampler vial for analysis.[7]
-
Calibration Standards and Quality Controls
-
Matrix Selection: Due to the endogenous presence of desmosterol in authentic biological matrices, a surrogate matrix (e.g., stripped serum or a protein solution) should be used for preparing calibration standards and lower-level QCs.[7]
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of desmosterol (e.g., ranging from 0.1 to 10 µg/mL) into the surrogate matrix.[7]
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentration levels in both the surrogate matrix (for LLOQ and LQC) and the authentic matrix (for MQC and HQC) to assess accuracy and precision.[7]
Data and Analysis
LC-MS/MS Instrumental Parameters
The following table summarizes typical parameters for the LC-MS/MS analysis.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18 or PFP (e.g., 100 x 2.1 mm, 1.9 µm)[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[7] |
| MRM Transition Desmosterol | m/z 367.4 → 147.1[7] |
| MRM Transition IS (d6) | m/z 373.3 → 373.3 (or specific fragment)[10] |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
Representative Quantitative Performance
This table summarizes typical method performance characteristics based on published data.[7]
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL |
| Precision (Inter-day CV%) | 2.2% - 2.8% |
| Accuracy (Inter-day Bias%) | -4.1% to -0.8% |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the relevant biological pathways involving desmosterol.
References
- 1. lipotype.com [lipotype.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Desmosterol | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpace.com [medpace.com]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Lipid Trafficking in Cells Using Desmosterol ester-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmosterol (B1670304), a precursor in the Bloch pathway of cholesterol biosynthesis, has emerged as a significant signaling molecule in its own right, playing crucial roles in the regulation of lipid metabolism and inflammatory responses.[1][2] The trafficking and metabolism of desmosterol are tightly linked to the activity of key transcription factors such as Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[1] Understanding the intracellular movement and fate of desmosterol is therefore critical for elucidating its physiological functions and for the development of therapeutics targeting lipid-related disorders.
This document provides detailed application notes and experimental protocols for tracing the trafficking of desmosterol in cultured cells using a stable isotope-labeled analog, Desmosterol ester-d6. The use of a deuterated (d6) version allows for the sensitive and specific tracking of the molecule and its metabolites by mass spectrometry, distinguishing it from endogenous, unlabeled sterols.
Application Notes
This compound is a powerful tool for investigating several aspects of cellular lipid dynamics:
-
Cellular Uptake and Hydrolysis: By treating cells with this compound, researchers can quantify the rate of its uptake and the subsequent hydrolysis of the ester bond to release free Desmosterol-d6.
-
Subcellular Localization: Following a pulse-chase experiment, subcellular fractionation can be employed to determine the distribution of Desmosterol-d6 and its metabolites within various organelles, such as the endoplasmic reticulum, Golgi apparatus, lipid droplets, and plasma membrane.
-
Metabolic Conversion: The conversion of Desmosterol-d6 to Cholesterol-d6 and other potential metabolites can be monitored over time, providing insights into the activity of enzymes like 3β-hydroxysterol Δ24-reductase (DHCR24).
-
Signaling Pathway Activation: The accumulation of Desmosterol-d6 in specific cellular compartments can be correlated with the activation or suppression of downstream signaling pathways, including the LXR and SREBP pathways.[1]
-
Drug Discovery: This methodology can be used to screen for and characterize compounds that modulate the trafficking and metabolism of desmosterol, which may have therapeutic potential for metabolic and inflammatory diseases.
Signaling Pathway: Desmosterol Regulation of LXR and SREBP
The following diagram illustrates the central role of desmosterol in the regulation of lipid homeostasis through the LXR and SREBP signaling pathways.
Caption: Desmosterol-d6 regulation of LXR and SREBP signaling pathways.
Experimental Workflow
The general workflow for tracing lipid trafficking using this compound involves a pulse-chase experiment followed by subcellular fractionation, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: Experimental workflow for this compound lipid trafficking studies.
Experimental Protocols
Protocol 1: Pulse-Chase Labeling of Cultured Cells with this compound
This protocol describes the labeling of cultured cells with this compound to trace its intracellular trafficking and metabolism.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Starvation (Optional): To enhance uptake, aspirate the complete medium, wash cells with PBS, and incubate in serum-free medium for 2-4 hours prior to labeling.
-
Preparation of Labeling Medium:
-
Prepare a BSA-complexed this compound solution. Briefly, evaporate the required amount of this compound stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to warm serum-free medium containing fatty acid-free BSA (e.g., 0.5% w/v) with gentle vortexing.
-
The final concentration of this compound in the labeling medium should be determined empirically, but a starting point of 1-10 µM is recommended.
-
-
Pulse:
-
Aspirate the starvation medium from the cells.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired pulse time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Chase:
-
Aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove excess unincorporated label.
-
Add complete, label-free cell culture medium.
-
Incubate the cells for the desired chase periods (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Harvest:
-
At the end of each chase time point, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a suitable volume of ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and store the cell pellet at -80°C for subsequent subcellular fractionation or lipid extraction.
-
Protocol 2: Subcellular Fractionation
This protocol provides a general method for isolating major organelles. The protocol may need to be optimized for specific cell types.
Materials:
-
Harvested cell pellet
-
Fractionation Buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by microscopy).
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells. The supernatant is the post-nuclear supernatant (PNS).
-
Mitochondrial Fraction: Centrifuge the PNS at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria. The supernatant is the post-mitochondrial supernatant.
-
Microsomal and Cytosolic Fractions: Ultracentrifuge the post-mitochondrial supernatant at high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.
-
Lipid Droplet Fraction (Optional): Lipid droplets can be isolated from the PNS by ultracentrifugation on a discontinuous sucrose gradient.
-
Fraction Storage: Store all fractions at -80°C prior to lipid extraction.
Protocol 3: Lipid Extraction and Preparation for LC-MS Analysis
This protocol is based on a modified Bligh-Dyer extraction method.
Materials:
-
Subcellular fractions or whole-cell pellets
-
Internal standards (e.g., a non-deuterated sterol ester not expected to be in the sample)
-
Nitrogen gas stream
-
LC-MS grade solvents
Procedure:
-
Spiking of Internal Standard: To each sample, add a known amount of an appropriate internal standard for normalization.
-
Extraction:
-
To the aqueous sample, add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Vortex vigorously for 1 minute.
-
Add chloroform and water to bring the ratio to 2:2:1.8.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column suitable for lipid analysis.
LC Method (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid and 10 mM ammonium acetate
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
-
MRM Transitions:
-
Desmosterol-d6: Monitor the transition from the precursor ion (m/z of [M+H-H2O]+) to a characteristic product ion.
-
Cholesterol-d6: Monitor the transition from the precursor ion (m/z of [M+H-H2O]+) to a characteristic product ion.
-
Internal Standard: Monitor the appropriate MRM transition.
-
-
Optimize collision energies and other MS parameters for each analyte.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison. The amount of each lipid can be expressed as a percentage of the total labeled lipid or as an absolute amount normalized to the protein or DNA content of the fraction.
Table 1: Hypothetical Time-Course of this compound Metabolism in Whole Cells
| Chase Time (hours) | This compound (% of total d6-label) | Free Desmosterol-d6 (% of total d6-label) | Cholesterol-d6 (% of total d6-label) |
| 0 | 95.2 ± 4.1 | 4.5 ± 0.8 | 0.3 ± 0.1 |
| 1 | 60.7 ± 5.5 | 35.1 ± 4.2 | 4.2 ± 0.9 |
| 4 | 25.3 ± 3.8 | 58.9 ± 6.1 | 15.8 ± 2.5 |
| 8 | 8.9 ± 2.1 | 65.4 ± 7.3 | 25.7 ± 3.3 |
| 24 | 1.5 ± 0.5 | 40.1 ± 5.9 | 58.4 ± 6.8 |
Table 2: Hypothetical Subcellular Distribution of Desmosterol-d6 at 4-hour Chase Time
| Subcellular Fraction | Desmosterol-d6 (pmol/mg protein) | Cholesterol-d6 (pmol/mg protein) |
| Nuclei | 5.8 ± 1.2 | 1.5 ± 0.4 |
| Mitochondria | 12.3 ± 2.5 | 4.8 ± 1.1 |
| Microsomes (ER/Golgi) | 85.6 ± 9.7 | 35.2 ± 4.9 |
| Cytosol | 2.1 ± 0.7 | 0.8 ± 0.2 |
| Lipid Droplets | 150.2 ± 15.3 | 10.5 ± 2.1 |
| Plasma Membrane | 45.9 ± 6.8 | 20.1 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound to gain valuable insights into the complex processes of lipid trafficking and metabolism within cells.
References
Application Note: LC-MS/MS Method for the Detection of Desmosterol Ester-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmosterol (B1670304) is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and has been implicated in various physiological and pathological processes. The analysis of desmosterol and its fatty acid esters is crucial for understanding lipid metabolism and identifying potential biomarkers for various diseases. This application note provides a detailed protocol for the sensitive and specific detection of intact Desmosterol ester-d6 using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
This method avoids the need for saponification, allowing for the direct measurement of the intact ester, which can provide valuable insights into the specific fatty acid conjugates of desmosterol. The protocol is designed for the analysis of biological matrices such as plasma or cell lysates.
Signaling Pathway: Cholesterol Biosynthesis (Bloch Pathway)
Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. Understanding this pathway is essential for interpreting the significance of desmosterol ester levels.
Caption: Simplified Bloch pathway of cholesterol biosynthesis highlighting the position of Desmosterol.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below. It involves sample preparation including lipid extraction and solid-phase extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction and purification of intact sterol esters from a biological matrix.
Materials:
-
Biological sample (e.g., 100 µL plasma or 1x10^6 cells)
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Silica (B1680970) solid-phase extraction (SPE) cartridges (e.g., 100 mg)
-
Toluene
-
Isopropanol
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To 100 µL of plasma or cell pellet, add a known amount of this compound internal standard.
-
Lipid Extraction (modified Bligh-Dyer):
-
Add 300 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of PBS and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.
-
-
Solid-Phase Extraction (SPE) for Sterol Ester Fractionation:
-
Condition a silica SPE cartridge by washing with 3 mL of hexane.
-
Dry the collected organic phase from the lipid extraction under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of toluene.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of hexane to elute very non-polar lipids.
-
Elute the sterol ester fraction with 3 mL of a hexane:diethyl ether (98:2, v/v) mixture.
-
Collect the eluate containing the this compound.
-
-
Final Preparation:
-
Dry the eluted sterol ester fraction under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol:Isopropanol (9:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 80% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
MRM Transitions: The precursor ion will be the [M+NH4]+ or [M+H]+ adduct of the specific this compound. The product ion will be the fragment corresponding to the deuterated desmosterol backbone. The exact m/z values will depend on the fatty acid moiety of the ester.
Quantitative Data
The following table provides calculated precursor ion masses and the expected primary product ion for common this compound species. The molecular weight of the Desmosterol-d6 (B602601) moiety is approximately 390.7 g/mol . The primary fragmentation of sterol esters involves the neutral loss of the fatty acid, resulting in a charged sterol fragment. For Desmosterol-d6, the most abundant product ion is expected to be from the [M+H-H2O]+ of the desmosterol-d6 fragment, which is approximately m/z 373.4.
| This compound Species | Fatty Acid Moiety | Molecular Weight ( g/mol ) | Precursor Ion [M+NH4]+ (m/z) | Predicted Product Ion (m/z) |
| Desmosterol Palmitate-d6 | Palmitic Acid (16:0) | 629.1 | 647.1 | 373.4 |
| Desmosterol Stearate-d6 | Stearic Acid (18:0) | 657.2 | 675.2 | 373.4 |
| Desmosterol Oleate-d6 | Oleic Acid (18:1) | 655.2 | 673.2 | 373.4 |
| Desmosterol Linoleate-d6 | Linoleic Acid (18:2) | 653.2 | 671.2 | 373.4 |
| Desmosterol Arachidonate-d6 | Arachidonic Acid (20:4) | 677.2 | 695.2 | 373.4 |
Note: The optimal collision energy for each transition should be determined experimentally by infusing a standard of the this compound of interest.
Conclusion
This application note provides a comprehensive and detailed protocol for the direct detection and quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and avoids the need for saponification, enabling the analysis of intact sterol esters. This approach can be a valuable tool for researchers and scientists in the field of lipidomics and drug development to further investigate the role of desmosterol and its esters in health and disease.
Application Note & Protocol: Quantitative Analysis of Desmosterol Ester-d6 via Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desmosterol (B1670304) is a critical intermediate in the cholesterol biosynthesis pathway and a biomarker for various physiological and pathological processes.[1][2][3] The use of stable isotope-labeled internal standards, such as Desmosterol ester-d6, is the gold standard for accurate quantification of endogenous desmosterol in biological matrices by mass spectrometry.[4][5] This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for sterol analysis due to its high resolution and sensitivity.[3][6][7] The protocol outlines the necessary steps for sample preparation, including hydrolysis of the ester, derivatization, and the instrumental parameters for GC-MS analysis in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
This protocol is adapted from established methods for the analysis of desmosterol and other sterols in biological samples.[1][8][9][10]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., 5α-cholestane or epicoprostanol)[4][11]
-
Potassium hydroxide (B78521) (KOH) solution (50%)[8]
-
Ethanol
-
Hexane[8]
-
Phosphate-buffered saline (PBS), pH 6.8[8]
-
Nitrogen gas, high purity
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[12][13]
-
Pyridine[14]
2. Sample Preparation:
The initial and most critical step in sterol analysis is sample preparation, which aims to isolate the sterol fraction and convert conjugated or esterified forms into free sterols for GC analysis.[7]
-
Hydrolysis (Saponification):
-
Extraction:
-
After incubation, allow the sample to cool to room temperature.
-
Add 2 mL of hexane (B92381) and 0.5 mL of PBS (pH 6.8) and mix vigorously.[8]
-
Centrifuge the mixture for 10 minutes at 2,000 x g to separate the phases.[8]
-
Carefully transfer the upper organic (hexane) phase to a clean tube.[8]
-
Repeat the extraction of the lower aqueous layer with an additional 1 mL of hexane to ensure complete recovery.[8]
-
Combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.[8]
-
-
Derivatization: Derivatization is necessary to increase the volatility of the sterols for GC analysis.[12][15]
GC-MS Analysis
The derivatized sample is then analyzed by GC-MS. The following are typical instrument parameters that may require optimization based on the specific instrument and column used.[7]
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless or Split (e.g., 15:1)[7] |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 150°C for 1 min, ramp at 20°C/min to 250°C, hold for 55 min.[8] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[7] |
| Ionization Energy | 70 eV[7] |
| Ion Source Temperature | 250°C[15] |
| Interface Temperature | 255°C[15] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using the Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and specificity compared to full-scan mode.[1][14] The ions to be monitored are chosen based on the mass spectra of the trimethylsilyl (B98337) (TMS) derivatives of Desmosterol-d6 and the internal standard.
Table 2: Selected Ion Monitoring (SIM) Parameters for TMS-Derivatized Sterols
| Analyte | Retention Time (approx.) | Monitored Ions (m/z) | Ion Type |
| Desmosterol-d6 (TMS derivative) | ~13-14 min | 464, 449, 359 | M+, [M-CH3]+, Fragment |
| Desmosterol (endogenous, TMS derivative) | ~13-14 min | 458, 443, 353 | M+, [M-CH3]+, Fragment[8] |
| 5α-cholestane (Internal Standard) | ~10 min | 372, 357 | M+, [M-CH3]+ |
Note: The exact m/z values for Desmosterol-d6 TMS derivative should be confirmed by analyzing a standard. The values presented are theoretical based on the addition of a TMS group (72 Da) to Desmosterol-d6 and common fragmentation patterns.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for GC-MS analysis of this compound.
Desmosterol in Cholesterol Biosynthesis
The diagram below shows the position of desmosterol as a key intermediate in the Bloch pathway of cholesterol synthesis.
Caption: Simplified diagram of the Bloch pathway for cholesterol biosynthesis showing Desmosterol.
References
- 1. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medpace.com [medpace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. aocs.org [aocs.org]
- 8. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Lipid Extraction of Desmosterol Ester-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmosterol (B1670304), a precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, and its esters are important analytes in various fields of research, including the study of metabolic disorders and drug development. Accurate quantification of these lipids is crucial for understanding their physiological roles and for the development of new therapeutics. Desmosterol ester-d6 is a deuterated internal standard essential for precise quantification of endogenous desmosterol esters by mass spectrometry. The choice of an appropriate lipid extraction technique is a critical step that significantly impacts the accuracy and reproducibility of analytical results.
This document provides detailed application notes and protocols for the extraction of this compound and other sterol esters from biological samples. We will cover three commonly used and effective methods: the Folch method, the Bligh & Dyer method, and Solid-Phase Extraction (SPE). The selection of the optimal method will depend on the sample type, the required throughput, and the specific research question.
Overview of Lipid Extraction Techniques
The primary goal of lipid extraction is to efficiently isolate lipids from other cellular components such as proteins, carbohydrates, and nucleic acids. The ideal extraction method should provide high recovery of the target analyte, minimize contamination, and be reproducible.
-
Folch Method: A classic liquid-liquid extraction technique that uses a chloroform (B151607):methanol (2:1, v/v) solvent system. It is a robust and widely used method for total lipid extraction from a variety of tissues.[1][2][3][4]
-
Bligh & Dyer Method: Another widely used liquid-liquid extraction method that utilizes a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction, which is then converted to a two-phase system by the addition of more chloroform and water.[5][6][7][8] This method is often preferred for samples with high water content.
-
Solid-Phase Extraction (SPE): A chromatographic technique used for sample clean-up and fractionation. For sterol esters, silica-based SPE cartridges are commonly used to separate them from more polar lipids and other interfering substances.[9][10][11][12][13] This method can provide cleaner extracts, which is beneficial for downstream analysis by mass spectrometry.
Quantitative Data Summary
The following table summarizes the reported extraction efficiencies for sterols and sterol esters using different methods. While specific recovery data for this compound is limited, the provided data for similar analytes offers a valuable reference for method selection. The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte of interest and corrects for any variability during the extraction and analytical process.[14]
| Extraction Method | Analyte(s) | Sample Matrix | Reported Recovery/Efficiency | Reference(s) |
| Modified Folch | Total Lipids (including sterols) | Human LDL | High lipid yield, suitable for broad-based lipidomics | |
| Bligh & Dyer | Sterols and Oxysterols | Human Plasma | 85-110% | [10] |
| Solid-Phase Extraction (SPE) | Cholesterol Esters | Human Plasma | 84.9% (SD 4.9) | [11] |
Note: The extraction efficiency can be influenced by the specific sample matrix, the skill of the operator, and the exact protocol followed. The inclusion of an appropriate internal standard like this compound is highly recommended to account for any potential sample loss during processing.
Experimental Protocols
Here, we provide detailed step-by-step protocols for each of the discussed lipid extraction techniques.
Protocol 1: Modified Folch Method for Tissue Samples
This protocol is suitable for the extraction of total lipids, including this compound, from tissue samples.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Homogenizer
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh approximately 1 g of tissue and place it in a glass homogenizer tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the tissue thoroughly for 2 minutes.[4]
-
-
Extraction:
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the collected supernatant (e.g., 4 mL for 20 mL of extract).[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2000 rpm for 10 minutes to facilitate phase separation.[1] Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
-
Lipid Recovery:
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase, which contains the lipids.
-
Pass the chloroform phase through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
The dried lipid extract can be reconstituted in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.
-
Protocol 2: Bligh & Dyer Method for Cell Cultures
This protocol is adapted for the extraction of lipids from cultured cells.
Materials:
-
Cell pellet (from suspension or adherent culture)
-
Phosphate-buffered saline (PBS)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Lysis and Initial Extraction:
-
To a cell pellet containing approximately 1-2 million cells, add 0.8 mL of cold PBS.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the tube vigorously for 1 minute to lyse the cells and create a single-phase solution.
-
-
Phase Separation:
-
Add 0.8 mL of chloroform and vortex for 30 seconds.
-
Add 0.8 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 2000 rpm for 10 minutes at 4°C to separate the phases.
-
-
Lipid Recovery:
-
Three layers will be visible: the top aqueous layer, a middle layer of precipitated protein, and the bottom organic layer containing the lipids.
-
Carefully collect the bottom organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein interface.
-
-
Solvent Evaporation:
-
Transfer the collected organic phase to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for Sterol Ester Fractionation
This protocol is designed for the isolation and purification of sterol esters from a total lipid extract obtained from methods like Folch or Bligh & Dyer.
Materials:
-
Dried total lipid extract
-
Silica (B1680970) SPE cartridge (e.g., 100 mg)
-
SPE vacuum manifold
-
Hexane (B92381) (HPLC grade)
-
Hexane:Diethyl ether (98:2, v/v)
-
Glass collection tubes
Procedure:
-
Cartridge Conditioning:
-
Place the silica SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of hexane. Do not allow the cartridge to dry out completely.
-
-
Sample Loading:
-
Dissolve the dried lipid extract in a small volume (e.g., 200 µL) of hexane.
-
Apply the dissolved sample to the conditioned SPE cartridge.
-
Allow the sample to slowly pass through the sorbent under gravity or with very gentle vacuum.
-
-
Elution of Neutral Lipids (including Sterol Esters):
-
Wash the cartridge with 5 mL of hexane to elute the very nonpolar lipids. Discard this fraction.
-
Elute the sterol ester fraction with 5 mL of hexane:diethyl ether (98:2, v/v) into a clean collection tube.
-
-
Elution of Other Lipids (Optional):
-
More polar lipids, such as free sterols and phospholipids, can be eluted subsequently with solvents of increasing polarity if desired.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected sterol ester fraction under a stream of nitrogen.
-
Reconstitute the purified extract in a suitable solvent for LC-MS analysis.
-
Visualization of Experimental Workflows
To aid in the understanding of these protocols, the following diagrams illustrate the key steps in each extraction method.
Caption: Workflow of the modified Folch method for lipid extraction from tissue samples.
Caption: Workflow of the Bligh & Dyer method for lipid extraction from cell cultures.
Caption: Workflow for the solid-phase extraction (SPE) of sterol esters.
Conclusion
The successful extraction of this compound and other sterol esters is fundamental for accurate quantitative analysis in lipidomic studies. The choice between the Folch, Bligh & Dyer, and SPE methods should be guided by the specific requirements of the experiment. For total lipid profiling from tissues, the Folch method remains a reliable standard. The Bligh & Dyer method is well-suited for cellular samples, and SPE provides an excellent means for purifying sterol esters for sensitive mass spectrometric analysis. Regardless of the method chosen, the consistent application of the protocol and the use of deuterated internal standards are paramount for achieving high-quality, reproducible data.
References
- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 2. Lipid extraction by folch method | PPTX [slideshare.net]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. tabaslab.com [tabaslab.com]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. youtube.com [youtube.com]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. - ePrints Soton [eprints.soton.ac.uk]
- 14. medpace.com [medpace.com]
Troubleshooting & Optimization
Technical Support Center: Desmosterol Ester-d6 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and storage of Desmosterol (B1670304) ester-d6. Adherence to proper handling and storage protocols is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Desmosterol ester-d6?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. For solutions of this compound, it is recommended to store them at -80°C. Proper storage is crucial to prevent degradation and maintain the isotopic purity of the standard.
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by esterase enzymes that may be present in biological samples. This process will yield free desmosterol-d6 (B602601) and the corresponding fatty acid.
-
Oxidation: The double bonds in both the desmosterol and the fatty acid moieties are susceptible to oxidation. The desmosterol core can be oxidized to form various oxysterols, while unsaturated fatty acid chains can form hydroperoxides and other oxidation products. Exposure to air, light, and elevated temperatures can accelerate oxidation.
Q3: My this compound internal standard is showing a decreasing signal in my LC-MS analysis. What are the potential causes?
A decreasing signal intensity of your this compound internal standard can be attributed to several factors:
-
Degradation: The standard may be degrading in the stock solution, in the autosampler, or during sample preparation. This could be due to improper storage, repeated freeze-thaw cycles, or exposure to harsh chemical conditions.
-
Adsorption: The compound may be adsorbing to the surfaces of sample vials, pipette tips, or the LC system components.
-
Matrix Effects: Components in your sample matrix could be suppressing the ionization of the internal standard in the mass spectrometer.
-
Incorrect Preparation: Errors in the preparation of stock solutions or dilutions can lead to a lower than expected concentration.
Q4: Can the fatty acid component of the ester affect the stability of this compound?
Yes, the structure of the fatty acid esterified to the desmosterol-d6 can significantly impact its stability. The presence of double bonds in the fatty acid chain increases the susceptibility of the molecule to oxidation. Esters with polyunsaturated fatty acids are more prone to degradation than those with saturated or monounsaturated fatty acids.
Data on Thermo-Oxidative Degradation of Sterol Esters
The following table summarizes data on the thermo-oxidative degradation of stigmasterol (B192456) esters with different fatty acid chains when heated at 180°C. This data can serve as a proxy to understand how the fatty acid moiety can influence the stability of this compound under thermal stress.
| Fatty Acid Moiety | Unsaturation | % Degradation of Fatty Acid after 12h at 180°C |
| Stearic Acid | Saturated (18:0) | 44% |
| Oleic Acid | Monounsaturated (18:1) | 87% |
| Linoleic Acid | Polyunsaturated (18:2) | 84% |
| Linolenic Acid | Polyunsaturated (18:3) | 96% |
Data adapted from a study on the thermo-oxidative degradation of stigmasterol fatty acid esters.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., ethanol, acetonitrile (B52724), chloroform)
- LC-MS grade water and mobile phase solvents
- Calibrated analytical balance and volumetric flasks
- Autosampler vials
2. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Working Solution Preparation: Dilute the stock solution to a suitable working concentration for LC-MS analysis (e.g., 1 µg/mL).
- Time-Zero Analysis: Immediately analyze the freshly prepared working solution by LC-MS to establish the initial peak area and concentration.
- Storage: Aliquot the stock solution into several sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
- Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a stored aliquot, prepare a fresh working solution, and analyze it by LC-MS.
- Data Analysis: Compare the peak area of the this compound at each time point to the time-zero measurement. A significant decrease in peak area indicates degradation. Calculate the percentage of the compound remaining at each time point.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and assess the stability-indicating capability of the analytical method.
1. Materials:
- This compound solution (in a relatively stable solvent like acetonitrile or ethanol)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- LC-MS system
2. Procedure:
- Acid Hydrolysis: Mix an aliquot of the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before LC-MS analysis.
- Base Hydrolysis: Mix an aliquot of the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before LC-MS analysis.
- Oxidative Degradation: Mix an aliquot of the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
- Thermal Degradation: Place an aliquot of the this compound solution in a controlled temperature environment (e.g., 80°C) for a defined period (e.g., 48 hours).
- Photolytic Degradation: Expose an aliquot of the this compound solution to a controlled light source (e.g., UV lamp) for a defined period.
- LC-MS Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Visualizations
Caption: Troubleshooting workflow for this compound signal loss.
Technical Support Center: Resolving Co-elution of Desmosterol Ester-d6
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of Desmosterol (B1670304) ester-d6 with other lipids during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for Desmosterol ester-d6 analysis?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. In LC-MS analysis, this is problematic because it can lead to ion suppression or enhancement, where the presence of a co-eluting compound interferes with the ionization of the analyte of interest (this compound). This interference can lead to inaccurate and unreliable quantification. Furthermore, if the co-eluting lipid is an isobar (a compound with the same nominal mass), it can be difficult to distinguish from the target analyte using a low-resolution mass spectrometer.
Q2: Which lipids commonly co-elute with this compound?
A2: this compound can co-elute with a variety of other lipid species due to structural similarities. Common interfering lipids include:
-
Isomeric Sterol Esters: Esters of cholesterol, lathosterol, and other sterol intermediates are structurally very similar to desmosterol esters and are frequent sources of co-elution.[1][2][3]
-
Other Sterol Esters: Esters of plant sterols (e.g., sitosterol, campesterol) or other endogenous sterols can have similar chromatographic behavior.[4]
-
Di- and Triacylglycerols (DAGs and TAGs): Certain DAGs and TAGs can have similar retention times and m/z values, causing interference.
-
Cholesteryl Esters: These are highly abundant in many biological samples and can cause significant co-elution issues.[5][6]
Q3: How can I confirm if co-elution is affecting my this compound peak?
A3: Several indicators can suggest co-elution:
-
Poor Peak Shape: Look for peak fronting, tailing, or the presence of shoulders on your this compound peak.
-
Unstable Retention Time: Significant shifts in retention time across a sample batch can indicate interference from the sample matrix.
-
Inconsistent Quantitative Results: High variability in your quality control samples may point to co-elution issues.
-
Examine the Mass Spectrum: Look at the mass spectrum across the eluting peak. The presence of other unexpected, high-intensity ions can indicate a co-eluting species. For isobaric interferences, high-resolution mass spectrometry can help to resolve the different elemental compositions.
Q4: What is the first step I should take to troubleshoot co-elution?
A4: The first and often most effective step is to optimize your chromatographic separation. Modifying the liquid chromatography (LC) gradient is a crucial starting point. By making the gradient shallower (i.e., slowing the rate of increase of the strong solvent), you can often improve the resolution between closely eluting compounds.[7][8] If this does not resolve the issue, further steps involving changes to the stationary phase, mobile phase composition, or sample preparation should be considered.
Troubleshooting Guides
Here are three primary strategies to resolve the co-elution of this compound.
Strategy 1: Chromatographic Optimization
Optimizing the LC method is often the most direct way to resolve co-elution.
A shallower gradient can increase the separation between closely eluting compounds.[7][8]
Experimental Protocol: Gradient Optimization
-
Initial Assessment: Begin with your current LC method and a representative sample. Note the retention time of this compound and any suspected co-eluting peaks.
-
Decrease Gradient Slope: Reduce the rate of increase of your strong solvent (e.g., isopropanol (B130326) or acetonitrile) around the elution time of your analyte. For example, if your gradient ramps from 50% to 90% B over 5 minutes, try extending that ramp to 10 minutes.
-
Introduce Isocratic Holds: Add short isocratic holds in the gradient just before and after the expected elution of this compound to improve separation from nearby peaks.
-
Evaluate Results: Inject the sample again and compare the chromatograms. Look for improved peak shape and baseline resolution between your analyte and interfering peaks.
Table 1: Comparison of Stationary Phases for Sterol Ester Separation
| Stationary Phase | Separation Principle | Advantages for this compound | Disadvantages |
| C18 (Reversed-Phase) | Hydrophobic interactions | Good general-purpose separation for lipids. Widely available.[2][9] | May have limited selectivity for structurally similar sterol ester isomers.[10] |
| Pentafluorophenyl (PFP) | Multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole) | Can provide alternative selectivity for isomers that co-elute on C18 columns.[11] | May require more method development to optimize. |
| Cyano (CN) | Normal-phase or reversed-phase behavior | Can offer different selectivity based on mobile phase conditions. | Can be less stable than C18 phases. |
Strategy 2: Enhanced Sample Preparation
Reducing the complexity of the sample before LC-MS analysis can effectively remove interfering lipids. Solid-Phase Extraction (SPE) is a common technique for this purpose.[12][13][14]
Experimental Protocol: Solid-Phase Extraction (SPE) for Sterol Ester Enrichment
This protocol is adapted for the enrichment of nonpolar lipids like sterol esters.
-
Column Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane (B92381) through the column.[15][16]
-
Sample Loading: Dry down your lipid extract under a stream of nitrogen. Reconstitute the extract in a small volume (e.g., 1 mL) of toluene (B28343) and load it onto the conditioned SPE column.[15][16]
-
Wash Step (Elute Polar Lipids): Wash the column with 2 mL of hexane to elute very nonpolar lipids, followed by a wash with a more polar solvent like 5% ethyl acetate (B1210297) in hexane to remove interfering polar lipids. Discard the eluate from these steps.
-
Elution of Sterol Esters: Elute the this compound and other sterol esters with a solvent of intermediate polarity, such as 15% ethyl acetate in hexane. Collect this fraction.
-
Drying and Reconstitution: Dry the collected fraction under nitrogen and reconstitute in your initial LC mobile phase for injection.
Table 2: Expected Recovery and Purity from SPE
| Analyte | Expected Recovery (%) | Purity Improvement |
| This compound | > 90% | High (removal of many polar and some nonpolar lipids) |
| Interfering Phospholipids | < 5% | Significantly reduced in the final eluate |
| Interfering Triacylglycerols | Variable (depends on elution solvent) | Moderately reduced |
Strategy 3: Mass Spectrometry-Based Resolution
When chromatographic separation is not fully achievable, tandem mass spectrometry (MS/MS) can provide the necessary specificity to quantify this compound in the presence of co-eluting compounds.[4] This is achieved using Multiple Reaction Monitoring (MRM).
Experimental Protocol: Setting Up an MRM Assay
-
Precursor Ion Selection: The precursor ion for this compound will depend on the specific ester and the ionization conditions. For an acetate ester with ammonium (B1175870) adduct ionization, this would be [M+NH4]+.
-
Product Ion Selection: Infuse a standard of this compound directly into the mass spectrometer and perform a product ion scan to identify unique and stable fragment ions. The loss of the fatty acid chain is a common fragmentation pathway.
-
Optimization of Collision Energy: Optimize the collision energy for each MRM transition to maximize the signal of the product ion.
-
MRM Method Creation: Create an MRM method in your instrument software that monitors the specific precursor → product ion transition for this compound. Also, include transitions for any other analytes and internal standards in your panel.
Table 3: Example MRM Transitions for Sterols
Note: These are examples for free sterols and would need to be adapted for their esterified forms. The d6 label on Desmosterol ester will shift the precursor mass accordingly.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Desmosterol | 367.4 | 147.1 | APCI (+) | [1] |
| Lathosterol | 369.3 | 161.1 | APCI (+) | [1] |
| Zymosterol | 367.0 | 215.0 | ESI (+) | [11] |
| Cholesterol | 369.3 | 161.1 | ESI (+) | [17] |
Visual Guides
Diagram 1: Troubleshooting Workflow for Co-elution
Caption: A decision tree for troubleshooting co-elution issues.
Diagram 2: Experimental Workflow from Sample to Data
Caption: General workflow from sample preparation to final data analysis.
References
- 1. medpace.com [medpace.com]
- 2. Resolution of desmosterol, cholesterol, and other sterol intermediates by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desmosterol may replace cholesterol in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in the analysis of Desmosterol ester-d6 and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Desmosterol ester-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2][3][4] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of experimental results.[5] In biological matrices like plasma or serum, common sources of matrix effects include phospholipids (B1166683), salts, proteins, and other endogenous lipids that can interfere with the ionization of this compound in the mass spectrometer source.[1][6][7]
Q2: My this compound internal standard is not adequately compensating for variability in my results. Why might this be happening?
A: While stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for correcting matrix effects, they may not always provide perfect compensation.[6][8] One common reason is the "deuterium isotope effect," where the deuterium-labeled internal standard has slightly different chromatographic properties than the native analyte. This can cause it to elute at a slightly different time from the analyte, leading to exposure to different matrix components and thus a different degree of ion suppression or enhancement. Additionally, if the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard, impacting assay sensitivity.[6]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A: A common method to quantitatively assess matrix effects is the post-extraction spike experiment.[6] This involves comparing the peak response of this compound in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat (clean) solution at the same concentration. The result is expressed as the Matrix Factor (MF).
Troubleshooting Guide
Issue 1: Poor accuracy and precision in quality control (QC) samples for this compound.
-
Possible Cause: Inconsistent matrix effects between different samples or matrix lots.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) across multiple lots of your biological matrix. Significant variability in the MF indicates inconsistent matrix effects.
-
Enhance Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous extraction techniques to remove interfering components.[9]
-
Optimize Chromatography: Modify your liquid chromatography (LC) method to better separate this compound from co-eluting matrix components.[6] This could involve trying a different column chemistry, adjusting the mobile phase composition, or altering the gradient profile.
-
Issue 2: High variability or unexpectedly low response of the this compound internal standard.
-
Possible Cause: The internal standard is experiencing a different degree of ion suppression compared to the analyte, or there is significant ion suppression affecting both.
-
Troubleshooting Steps:
-
Investigate Co-elution: Check for perfect co-elution of your analyte and this compound. Even slight chromatographic separation can lead to differential matrix effects.
-
Improve Sample Cleanup: Focus on methods that effectively remove phospholipids, a major cause of ion suppression in bioanalysis.[7][10][11]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[9][12]
-
Data on Mitigation Strategies
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, with a focus on phospholipid removal, which is critical for sterol analysis.
| Sample Preparation Technique | Principle | Effectiveness in Phospholipid Removal | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid. | Low to moderate. Many phospholipids remain in the supernatant.[9] | High |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Moderate to high, depending on the solvents used. Can be optimized to leave phospholipids in the aqueous layer.[9] | Moderate |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High. Can be very effective, especially with mixed-mode or specific phospholipid removal sorbents.[13] | Low |
| HybridSPE | A hybrid technique combining protein precipitation and phospholipid removal. | Very High. Specifically designed to remove phospholipids from the sample.[11] | Very Low |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect for this compound
This protocol describes the post-extraction spike experiment to calculate the Matrix Factor (MF).
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Neat solution solvent (typically the mobile phase)
-
Your established sample extraction materials and equipment
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a solution of this compound in the neat solution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
-
Prepare Set B (Post-Extraction Spike):
-
Extract a blank matrix sample using your established sample preparation protocol.
-
After the final extraction step, but before evaporation and reconstitution, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
Evaporate and reconstitute the sample as you would for your study samples.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Protocol 2: Phospholipid Removal using HybridSPE
Objective: To reduce matrix effects caused by phospholipids in the analysis of this compound.
Materials:
-
HybridSPE plates or cartridges
-
Protein precipitation solvent (e.g., 1% formic acid in acetonitrile)
-
Biological sample (e.g., plasma)
-
Vortex mixer and centrifuge
Procedure:
-
Protein Precipitation:
-
In a microcentrifuge tube, add your biological sample.
-
Add the protein precipitation solvent at a 3:1 ratio (solvent:sample).
-
Vortex for 1 minute.
-
Centrifuge for 10 minutes at >10,000 x g.
-
-
Phospholipid Removal:
-
Place the HybridSPE plate or cartridge on a collection plate or rack.
-
Transfer the supernatant from the previous step to the HybridSPE plate/cartridge.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained, while the analyte of interest passes through.
-
-
Final Preparation:
-
The collected eluate is now ready for evaporation, reconstitution, and LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for sample preparation using HybridSPE to mitigate matrix effects.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Interference in Desmosterol Ester-d6 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference and other related challenges encountered during mass spectrometry experiments involving Desmosterol ester-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound experiments?
A1: Isotopic interference occurs when the isotopic signature of the analyte (unlabeled Desmosterol ester) overlaps with the signal of the stable isotope-labeled internal standard (this compound).[1] This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the unlabeled analyte, causing its signal to extend into the mass-to-charge ratio (m/z) channel of the deuterated standard.[2] This "crosstalk" can lead to inaccuracies in quantification.[2]
Q2: What are the primary causes of unexpected peaks or signal overlap in my this compound analysis?
A2: Several factors can contribute to unexpected signals:
-
Natural Isotope Abundance: The unlabeled Desmosterol ester naturally contains a certain percentage of heavier isotopes, which can contribute to the signal at m/z values expected for the d6-labeled standard.[1]
-
Isotopic Purity of the Standard: The this compound internal standard may contain a small percentage of incompletely labeled or unlabeled species.[1]
-
Matrix Effects: Components in the biological matrix can enhance or suppress the ionization of the analyte or internal standard, potentially altering the perceived isotopic distribution.[3][4]
-
Contamination: Contamination from lab consumables or cross-contamination between samples can introduce interfering compounds.[5]
-
In-source Fragmentation: The analyte or internal standard might fragment within the ion source of the mass spectrometer, generating ions that interfere with the target signals.[1]
Q3: How can I determine if my this compound experiment is affected by isotopic interference?
A3: You can assess for isotopic interference by:
-
Analyzing the Isotopic Cluster: Examine the mass spectrum of a high-concentration standard of unlabeled Desmosterol ester. Observe the intensity of the M+1, M+2, etc., peaks. This will give you an idea of the natural isotopic contribution to expect.[1]
-
Blank Matrix with Internal Standard: Analyze a blank sample matrix spiked only with the this compound internal standard. Monitor the mass transition of the unlabeled analyte. A significant signal indicates the presence of unlabeled species in your standard.[6]
-
Non-linear Calibration Curve: Isotopic interference can cause a non-linear response in your calibration curve, especially at the lower or higher ends of the concentration range.[2][7]
Q4: What is an acceptable level of isotopic purity for this compound?
A4: For accurate quantification, the isotopic enrichment of the stable isotope-labeled internal standard should be as high as possible, ideally with minimal contribution from the unlabeled analyte's signal.[6] While specific acceptance criteria can vary by assay, a common goal is to have the unlabeled species be a negligible fraction of the total labeled compound.
Troubleshooting Guides
Issue 1: High Signal for Unlabeled Analyte in Internal Standard-Only Sample
Symptom: When analyzing a blank matrix spiked only with this compound, you observe a significant peak at the m/z of the native (unlabeled) Desmosterol ester.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Impurity of Standard | Verify Purity: Check the manufacturer's certificate of analysis for the stated isotopic purity.[6] Qualify a New Lot: If possible, test a new lot of the internal standard. |
| Cross-Contamination | Injector Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the injector wash method if necessary.[6] Labware Contamination: Ensure all labware is scrupulously clean to avoid contamination from previous samples.[5] |
| In-Source Fragmentation | Optimize Source Conditions: Adjust ion source parameters (e.g., temperature, voltages) to minimize fragmentation.[1] |
Issue 2: Non-Linear Calibration Curve
Symptom: The calibration curve for Desmosterol ester shows a non-linear relationship, particularly at low or high concentrations.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Interference | Correction Algorithm: Use software to apply a correction algorithm that subtracts the contribution of naturally abundant isotopes from the measured data.[1] Non-Linear Regression: Employ a non-linear fitting model for the calibration curve that accounts for the isotopic crosstalk.[2] |
| Matrix Effects | Sample Dilution: Dilute samples to minimize the concentration of matrix components that may cause ion suppression or enhancement.[4] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[1] |
| Detector Saturation | Adjust Concentration: If non-linearity is at the high end, the detector may be saturated. Reduce the concentration of the highest calibration standard. |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of this compound
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Create a working solution by diluting the stock solution to a concentration typically used in your assay.
-
-
Sample Preparation:
-
Spike a blank biological matrix (the same type as your study samples) with the this compound working solution.
-
Prepare a "neat" solution of the this compound working solution in the solvent.
-
-
LC-MS/MS Analysis:
-
Inject the spiked blank matrix and the neat solution into the LC-MS/MS system.
-
Acquire data in full scan mode to observe the entire isotopic cluster and in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for both the labeled and unlabeled Desmosterol ester transitions.
-
-
Data Analysis:
-
In the full scan data of the neat solution, examine the mass spectrum and determine the relative intensity of the peak corresponding to the unlabeled Desmosterol ester compared to the d6-labeled peak.[6]
-
In the SRM/MRM data of the spiked blank matrix, monitor the signal intensity in the channel for the unlabeled analyte. This signal should be minimal.[6]
-
Protocol 2: Correcting for Natural Isotope Abundance
-
Data Acquisition:
-
Acquire high-resolution mass spectrometry data for both a Desmosterol ester standard and your samples. Ensure the resolution is sufficient to clearly distinguish the isotopic peaks.[1]
-
-
Data Extraction:
-
Using your instrument's software, extract the mass spectra and the intensities of the isotopic peaks for the Desmosterol ester.[1]
-
-
Correction:
-
Utilize a software tool or a manual calculation to subtract the contribution of the naturally abundant isotopes (primarily ¹³C) from the observed signal of the this compound.[1] This deconvolution will provide the corrected isotopologue distribution.
-
-
Quantification:
-
Use the corrected data for downstream quantitative analysis.
-
Visualizations
Caption: Workflow for assessing isotopic interference.
Caption: Logical flow for troubleshooting interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Best practices for handling and dissolving Desmosterol ester-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and dissolving Desmosterol ester-d6.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored at -20°C for long-term stability.[1] Some suppliers may ship the product on dry ice. For solutions in solvent, storage at -80°C is recommended for periods up to 6 months, while at -20°C, it is recommended for use within 1 month.[2][3]
Q2: What is the recommended procedure for reconstituting solid this compound?
Q3: Is this compound sensitive to air or light?
A3: While specific data on the air and light sensitivity of this compound is limited, sterols and their esters can be susceptible to oxidation. It is recommended to handle the compound under an inert gas like nitrogen or argon, especially when preparing stock solutions.[4] Storing solutions in amber vials can protect them from light degradation.
Q4: What are the primary applications of this compound?
A4: this compound is a deuterium-labeled version of Desmosterol ester.[6] It is primarily used as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][6] It can also be used as a tracer in studies of cholesterol metabolism.[2]
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen solvent. What should I do?
A1: If you are experiencing solubility issues, consider the following steps:
-
Increase Sonication/Vortexing Time: Gently sonicate or vortex the solution for a longer duration to aid dissolution.
-
Slight Warming: Carefully warm the solution to a slightly elevated temperature (e.g., 30-40°C). However, be cautious as excessive heat can cause degradation.
-
Try a Different Solvent: If the compound does not dissolve, you may need to try a different solvent system. Based on the solubility of similar compounds, consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297).[7][8]
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For Non-polar Solvents: If using a non-polar solvent like hexane, the addition of a small amount of a more polar co-solvent like ethyl acetate may improve solubility.[7]
Q2: My experimental results are inconsistent when using this compound as an internal standard. What could be the cause?
A2: Inconsistent results can stem from several factors:
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Incomplete Dissolution: Ensure that your stock solution is fully dissolved before use. Any undissolved particles will lead to inaccurate concentrations.
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Solution Instability: Over time, the compound may degrade or precipitate out of solution, especially if not stored correctly. It is advisable to prepare fresh stock solutions regularly.
-
Pipetting Errors: When working with small volumes, pipetting accuracy is critical. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Adsorption to Surfaces: Sterol esters can be hydrophobic and may adsorb to plastic or glass surfaces. To mitigate this, consider using low-adhesion microcentrifuge tubes or silanized glassware. Adding a small amount of a non-ionic detergent to your buffer can also help.
Q3: I suspect that my this compound may have degraded. How can I check for this?
A3: Degradation can be assessed through analytical techniques:
-
Mass Spectrometry (MS): Analyze a small sample of your solution by LC-MS or GC-MS. Look for the expected molecular ion peak and check for the presence of additional peaks that could indicate degradation products.
-
Thin-Layer Chromatography (TLC): Spot your sample on a TLC plate and develop it with an appropriate solvent system (e.g., hexane:ethyl acetate). The appearance of multiple spots where only one is expected can suggest degradation.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1][4] |
| Storage Temperature (in Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [2][3] |
| Solubility of Desmosterol-d6 in DMF | ≥ 50 mg/mL | [2][5] |
| Solubility of Desmosterol-d6 in Ethanol | ~0.25 mg/mL | [4][5] |
| Solubility of Desmosterol in DMSO | ~1 mg/mL (sonication recommended) | [8] |
| Solubility of Desmosterol in Hexane:Ethyl Acetate (7:3) | 5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
If supplied as a solid, weigh the desired amount in a clean, tared vial.
-
Add the appropriate volume of your chosen solvent (e.g., methylene (B1212753) chloride, DMF, or a co-solvent mixture).
-
Cap the vial tightly and vortex thoroughly.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Desmosterol-d6 (Cholesterol EP Impurity B-d6) | Isotope-Labeled Compounds | 1246298-67-8 | Invivochem [invivochem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Desmosterol | Endogenous Metabolite | TargetMol [targetmol.com]
Preventing degradation of Desmosterol ester-d6 during sample processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Desmosterol (B1670304) ester-d6 during sample processing and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Desmosterol ester-d6 and why is its stability important?
This compound is a deuterated version of a desmosterol ester, commonly used as an internal standard in mass spectrometry-based quantitative analysis. Its structural integrity is crucial for accurate and precise quantification of the target analyte, desmosterol or its esters. Degradation of the internal standard can lead to inaccurate measurements, compromising experimental results.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
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Oxidation of the Desmosterol Moiety: The desmosterol molecule contains double bonds in its sterol ring system and side chain, making it susceptible to oxidation.[1][2] This can be initiated by exposure to air (oxygen), light, high temperatures, and certain metal ions.[2]
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Hydrolysis of the Ester Linkage: The ester bond can be cleaved through hydrolysis, yielding desmosterol-d6 (B602601) and the corresponding carboxylic acid. This reaction is catalyzed by both acids and bases and is accelerated by heat.[3]
Q3: How can I prevent oxidation of this compound during sample storage and preparation?
To minimize oxidation, consider the following precautions:
-
Storage: Store this compound solutions at low temperatures, typically -20°C or -80°C, in amber vials to protect from light.[4] Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents and sample solutions.
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., in a glove box or using nitrogen stream evaporation).
-
Solvent Quality: Use high-purity, peroxide-free solvents.
Q4: What are the optimal pH and temperature conditions to maintain the stability of the ester linkage?
The ester linkage is most stable at a neutral pH (around 6-7). Both acidic and alkaline conditions can promote hydrolysis. It is advisable to keep the temperature as low as possible throughout the sample preparation process. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Q5: I need to perform saponification to analyze total desmosterol. How can I avoid degrading the desmosterol moiety?
Saponification, or alkaline hydrolysis, is a common method to cleave ester bonds.[3] To minimize the degradation of the desmosterol core during this process:
-
Use Mild Conditions: Employ the mildest possible alkaline conditions (e.g., lower concentration of NaOH or KOH, shorter incubation time, lower temperature) that still achieve complete hydrolysis of the ester.
-
Inert Atmosphere: Perform the saponification under a nitrogen or argon atmosphere to prevent oxidation, which can be accelerated at higher pH and temperature.
-
Include Antioxidants: Add an antioxidant like pyrogallol (B1678534) or BHT to the saponification mixture.
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | Optimize your lipid extraction protocol. Ensure the chosen solvent system (e.g., Folch or Bligh-Dyer) is appropriate for your sample matrix and that phase separation is complete. | Desmosterol esters are lipophilic and require efficient extraction into an organic solvent. |
| Hydrolysis during Extraction | If using acidic or basic conditions during extraction, neutralize the extract as soon as possible. Work at low temperatures. | Extreme pH can cause premature hydrolysis of the ester linkage. |
| Oxidation during Evaporation | Evaporate solvents under a gentle stream of nitrogen or argon. Avoid high temperatures. Do not evaporate to complete dryness for extended periods. | Exposure to air and heat during solvent removal can lead to significant oxidative degradation. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the lipophilic molecule to container surfaces. |
Issue 2: Inconsistent or inaccurate quantification results.
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation of Stock Solution | Prepare fresh stock solutions of this compound. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. | The internal standard must be stable over the course of the experiment for reliable quantification. |
| Incomplete Saponification | If measuring total desmosterol, ensure your saponification protocol is validated for complete hydrolysis of the ester. You may need to increase the reaction time, temperature, or alkali concentration. | Incomplete hydrolysis will lead to an underestimation of the total desmosterol derived from the ester. |
| Isotope Exchange | While less common for deuterium (B1214612) on a stable part of the molecule, ensure your sample processing conditions (e.g., extreme pH or temperature) do not facilitate H/D exchange. | This could alter the mass of your internal standard, leading to quantification errors. |
Issue 3: Appearance of unexpected peaks in the chromatogram/mass spectrum.
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidation Products | Look for masses corresponding to hydroxylated or epoxidized this compound. Implement preventative measures against oxidation (see FAQ 3). | Oxidation introduces oxygen atoms, resulting in characteristic mass shifts (e.g., +16 Da for hydroxylation).[1][5] |
| Hydrolysis Product | Check for the appearance of a peak corresponding to the free desmosterol-d6 alcohol. | This indicates cleavage of the ester bond. |
| On-column Degradation (GC-MS) | Use a fresh, properly deactivated GC column and liner. Optimize the injection port temperature to be high enough for volatilization but not so high as to cause thermal degradation. | Active sites in the GC system can catalyze the degradation of sensitive analytes. |
| In-source Degradation (LC-MS) | Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation or degradation. | Harsh conditions in the mass spectrometer's ion source can cause the molecule to break down before detection. |
Quantitative Data Summary
The following tables provide an overview of the factors affecting the stability of this compound. Exact degradation rates are highly dependent on the specific ester, sample matrix, and experimental conditions.
Table 1: Factors Influencing Hydrolysis of the Ester Linkage
| Condition | Relative Stability | Recommendation |
| pH < 4 | Low | Avoid prolonged exposure to acidic conditions. Neutralize promptly. |
| pH 6-7 | High | Maintain near-neutral pH whenever possible. |
| pH > 9 | Low | Avoid strongly basic conditions unless performing intentional saponification. |
| Temperature | Stability decreases with increasing temperature | Keep samples on ice or at 4°C during processing. Avoid unnecessary heating. |
Table 2: Factors Influencing Oxidation of the Desmosterol Moiety
| Condition | Risk of Oxidation | Preventative Measure |
| Exposure to Air (Oxygen) | High | Handle under an inert atmosphere (N₂ or Ar). |
| Exposure to Light | Moderate | Use amber vials and protect from direct light. |
| Elevated Temperature | High | Store and process at low temperatures. |
| Presence of Metal Ions | Moderate | Use high-purity solvents and reagents. Consider using a chelating agent (e.g., EDTA) if metal contamination is suspected. |
| Absence of Antioxidants | High | Add BHT or other suitable antioxidants to solvents and samples. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis
-
Homogenization: Homogenize the biological sample in a suitable buffer at 4°C.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction using a modified Folch (chloroform:methanol, 2:1 v/v) or Bligh-Dyer (chloroform:methanol:water) method. All steps should be carried out on ice.
-
Phase Separation: Centrifuge the sample to achieve clear phase separation.
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30-40°C.
-
Reconstitution: Reconstitute the lipid extract in a solvent compatible with your analytical method (e.g., methanol/isopropanol for LC-MS).
Protocol 2: Saponification for Total Desmosterol Analysis
-
Lipid Extract Preparation: Start with the dried lipid extract obtained from Protocol 1.
-
Saponification Reagent: Add 1 M ethanolic KOH containing 0.1% BHT to the lipid extract.
-
Incubation: Incubate the mixture under a nitrogen atmosphere at 60°C for 1 hour.
-
Neutralization and Extraction: After cooling, add water and neutralize the solution with an acid (e.g., HCl). Extract the non-saponifiable lipids (containing the free desmosterol-d6) with hexane (B92381) or diethyl ether.
-
Washing: Wash the organic extract with water to remove residual alkali and salts.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, then evaporate the solvent under nitrogen.
-
Derivatization (for GC-MS): If analyzing by GC-MS, derivatize the free hydroxyl group (e.g., silylation with BSTFA).
-
Reconstitution: Reconstitute the sample in a suitable solvent for analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Primary degradation pathways of this compound.
References
Validation & Comparative
Cross-Validation of Desmosterol Ester-d6 Analysis: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of Desmosterol ester-d6, a crucial internal standard in lipidomic studies. We delve into the cross-validation of results obtained from different methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance Comparison
The selection of an analytical technique for this compound quantification hinges on various factors, including sensitivity, specificity, and sample throughput. Below is a summary of the performance characteristics of the two most prevalent methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Typically required (e.g., silylation) to increase volatility.[1] | Generally not required, simplifying sample preparation.[2] |
| Sensitivity | High, with limits of quantification reported in the low ng/mL range. | Very high, often superior to GC-MS, with the ability to detect low abundance sterols.[2] |
| Specificity | Good, based on retention time and mass-to-charge ratio (m/z). | Excellent, with the use of Multiple Reaction Monitoring (MRM) enhancing specificity.[3] |
| Throughput | Lower, due to longer run times and the need for derivatization. | Higher, with faster analysis times and simpler sample preparation. |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Can be managed with appropriate internal standards and chromatographic separation. |
| Instrumentation Cost | Generally lower than LC-MS/MS systems. | Higher initial investment. |
Experimental Protocols
Detailed and validated experimental protocols are paramount for accurate and reproducible quantification of this compound. Below are representative methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation for Sterol Analysis from Plasma
A common initial step for the analysis of total sterols (free and esterified) from a biological matrix like plasma is alkaline hydrolysis (saponification).
-
Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of this compound as an internal standard.
-
Saponification: Add 100 µL of 50% potassium hydroxide (B78521) (KOH) to the sample. The mixture is then incubated at 70°C for 60 minutes to hydrolyze the steryl esters.[4]
-
Liquid-Liquid Extraction: After incubation, the sterols are extracted from the aqueous matrix using an organic solvent. Add 2 mL of hexane (B92381) and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8) and mix thoroughly.[4]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic phase (containing the sterols) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
GC-MS Analysis Protocol
-
Derivatization: The dried sterol extract must be derivatized to increase its volatility for GC analysis. A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the dried extract and heated.[1]
-
Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: The sterols are separated on a capillary column (e.g., a 5% phenyl-95% methyl polysiloxane column). The oven temperature is programmed with a gradient to ensure optimal separation. A typical program might start at 150°C, ramp to 260°C, and then to 280°C.[4]
-
Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. For Desmosterol-d6, a characteristic ion (e.g., m/z 447 [M+-CH3] for the TMS derivative) is monitored.[4]
LC-MS/MS Analysis Protocol
-
Reconstitution: Reconstitute the dried sterol extract in an appropriate solvent, such as a mixture of methanol (B129727) and water.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like water, methanol, and acetonitrile (B52724) is commonly used.[4]
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[3] Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion of Desmosterol-d6 is selected and fragmented, and a specific product ion is monitored. For desmosterol, an MRM transition of m/z 367.4 → 147.1 has been reported.[3]
Mandatory Visualizations
To visually represent the experimental process and the biological context of Desmosterol, the following diagrams have been generated.
Caption: Experimental workflow for this compound analysis.
Caption: The Bloch pathway of cholesterol biosynthesis.
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Desmosterol Ester-d6 Measurements
For researchers, scientists, and drug development professionals engaged in precise lipid analysis, this guide offers an objective comparison of analytical methodologies for the measurement of Desmosterol ester-d6. Drawing from published experimental data, we delve into the performance of common analytical techniques, providing a framework for laboratory standardization and data interpretation.
While a formal, large-scale inter-laboratory comparison study specifically for this compound is not publicly available, a broader look at non-cholesterol sterol (NCS) analysis reveals significant variability in reported concentrations across laboratories. A 2019 international survey on cholesterol and NCS determination highlighted these discrepancies, even when participating laboratories utilized the same standard calibration materials[1]. This underscores the critical need for robust, standardized analytical methods and a clear understanding of their performance characteristics.
This guide provides a comparative overview of the two primary analytical techniques employed for sterol analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is primarily for Desmosterol, a close structural analog, as specific public data for this compound as an analyte is limited. The analytical behavior of the deuterated ester is expected to be very similar to the non-deuterated form.
Quantitative Performance Data
The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for Desmosterol analysis as reported in various studies. These metrics are crucial for assessing the suitability of a method for a specific research or clinical application.
Table 1: Performance Characteristics of GC-MS Methods for Desmosterol Analysis
| Parameter | Reported Value(s) | Reference(s) |
| Linearity (R²) | ≥ 0.9868 | [2] |
| Intra-day Precision (%RSD) | ≤ 4.7% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy/Recovery | Within ±15% of nominal value | [2] |
| Limit of Quantification (LOQ) | 4.3 µg/mL | [2] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Desmosterol Analysis
| Parameter | Reported Value(s) | Reference(s) |
| Linearity (R²) | > 0.99 | [3][4] |
| Intra-day Precision (%RSD) | 1.4% - 9.9% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy/Recovery | 85% - 115% | [3] |
| Limit of Detection (LOD) | 0.25 - 0.68 µg/L | [5] |
| Limit of Quantification (LOQ) | 10 - 30,000 ng/mL | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for achieving accurate and reproducible results. Below are generalized workflows for the analysis of Desmosterol esters by GC-MS and LC-MS/MS, based on common practices described in the literature.
Sample Preparation: A Crucial First Step
The initial preparation of biological samples is critical and typically involves the hydrolysis of sterol esters to release the free sterol for analysis.
Figure 1. Generalized workflow for the preparation of biological samples for sterol analysis.
1. Internal Standard Addition: An internal standard, such as a deuterated analog of the analyte (e.g., Desmosterol-d7), is added to the sample at the beginning of the workflow to correct for variations in sample processing and instrument response.
2. Saponification (Alkaline Hydrolysis): To measure total Desmosterol (free and esterified), the sample is treated with a strong base (e.g., potassium hydroxide (B78521) in ethanol) and heated to cleave the ester bonds of Desmosterol esters.
3. Extraction: The resulting free sterols are then extracted from the aqueous matrix using an organic solvent, typically through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
4. Derivatization (for GC-MS): For GC-MS analysis, the hydroxyl group of the sterol is typically derivatized (e.g., silylation) to increase its volatility and improve chromatographic performance[6][7]. This step is generally not required for LC-MS/MS analysis.
5. Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the analytical instrument.
Instrumental Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on various factors including desired sensitivity, sample throughput, and the specific requirements of the study.
Figure 2. High-level comparison of GC-MS and LC-MS/MS analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: In GC-MS, the sample is vaporized and separated based on the components' volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification.
-
Typical Parameters:
-
Column: A non-polar or medium-polarity capillary column is commonly used.
-
Ionization: Electron Ionization (EI) is typical.
-
Detection: Selected Ion Monitoring (SIM) is often employed for targeted quantification to enhance sensitivity and selectivity[3].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS separates compounds in a liquid phase based on their polarity and interaction with a stationary phase in a column. The eluting compounds are then ionized and analyzed by a tandem mass spectrometer, which offers high selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM)[4][8].
-
Typical Parameters:
-
Column: Reversed-phase columns (e.g., C18) are frequently used.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common.
-
Detection: MRM mode provides high specificity by monitoring a specific fragmentation pattern for the analyte and its internal standard.
-
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of Desmosterol and its esters. LC-MS/MS generally offers higher sensitivity and throughput, as it often does not require a derivatization step[5]. However, GC-MS remains a robust and reliable method, particularly in laboratories with established expertise in this technique.
The significant inter-laboratory variation observed in sterol analysis highlights the necessity for rigorous method validation and the use of certified reference materials. Laboratories should establish and adhere to standardized operating procedures and participate in proficiency testing programs where available to ensure the accuracy and comparability of their results. This guide serves as a foundational resource to aid in the selection of an appropriate analytical method and to promote best practices in the measurement of this compound and other critical lipid biomarkers.
References
- 1. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography-Urgent need for harmonisation of analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Desmosterol ester-d6 versus other deuterated sterols for lipid analysis
A Researcher's Guide to Deuterated Sterols: Desmosterol-d6 in Focus
In the precise world of lipid analysis, particularly in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals studying sterol metabolism, deuterated sterols have become the gold standard. This guide provides an objective comparison of Desmosterol-d6 with other commonly used deuterated sterols, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your analytical needs.
The Role of Deuterated Internal Standards in Lipid Analysis
Stable isotope-labeled internal standards, such as deuterated sterols, are compounds that are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen atoms with deuterium. When a known amount of a deuterated standard is added to a sample at the beginning of the analytical workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization variations as the endogenous analyte. By measuring the ratio of the native analyte to its deuterated counterpart, these variations can be effectively normalized, leading to highly accurate quantification.
Comparison of Desmosterol-d6 and Other Deuterated Sterols
Key Considerations for Selection:
-
Chemical Analogy: An ideal internal standard is an isotopic analog of the analyte. Therefore, for the quantification of desmosterol (B1670304), Desmosterol-d6 is theoretically the optimal choice. Similarly, for cholesterol analysis, Cholesterol-d7 is the preferred internal standard.
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the internal standard should ideally co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time. Deuterated standards generally co-elute very closely with their non-deuterated counterparts.
-
Simultaneous Analysis: When analyzing multiple sterols, a single deuterated sterol that is structurally similar to all analytes may be used. However, this can introduce a small bias in quantification compared to using a dedicated isotopic analog for each analyte.[1]
Performance Data Summary
The following table summarizes the performance of different deuterated sterols as internal standards in various studies. It is important to note that the experimental conditions, matrices, and analytical platforms differ between these studies, which can influence the reported performance.
| Internal Standard | Analyte(s) | Matrix | Performance Metric | Value | Citation |
| Desmosterol-d6 | Desmosterol, Cholesterol | Human Plasma, CSF, Brain Tissue | Used effectively for quantification; specific performance data not detailed. | - | [2][3] |
| Cholesterol-d7 | Cholesterol, Desmosterol | Human Plasma, CSF | Widely used as an internal standard for cholesterol and other sterols. | - | [1][3] |
| 25-Hydroxycholesterol-d6 | Desmosterol, Lathosterol, Lanosterol (B1674476) | Human Plasma | Inter-day CV | 2.2% - 2.8% | [4] |
| Inter-day Bias | -4.1% to -0.8% | [4] | |||
| Lathosterol-d7 | Lathosterol | Cultured Hepatocytes | Accuracy | 105.0% | [1] |
| Repeatability (RSD%) | 7.5% | [1] | |||
| Linearity (R²) | 0.9999 | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of desmosterol and cholesterol using deuterated internal standards.
Protocol 1: Quantification of Desmosterol and Cholesterol in Human Plasma using LC/MS
This protocol is adapted from a method used to identify plasma biomarkers for Alzheimer's disease.[3][5]
1. Sample Preparation and Saponification:
- To 25 µL of plasma, add internal standards: Desmosterol-d6 and Cholesterol-d7.
- Add 50% potassium hydroxide (B78521) solution, mix thoroughly, and incubate at 70°C for 60 minutes to hydrolyze sterol esters.
2. Liquid-Liquid Extraction:
- After incubation, add 2 mL of hexane (B92381) and 0.5 mL of phosphate-buffered saline (pH 6.8) and mix well.
- Centrifuge for 10 minutes at 2000 x g.
- Transfer the upper organic phase to a new tube.
- Re-extract the lower aqueous layer with an additional 1 mL of hexane and combine the organic phases.
- Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
3. LC/MS Analysis:
- Reconstitute the dried pellet in ethanol.
- Inject the sample onto a C18 reverse-phase column.
- LC Conditions:
- Column: YMC-Pack Pro C18 RS (4.6 mm ID × 250 mm)
- Mobile Phase for Desmosterol: Gradient of water-methanol (50:50) and methanol.
- Mobile Phase for Cholesterol: Isocratic methanol.
- Flow Rate: 1 mL/min
- Column Temperature: 50°C
- MS Conditions:
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
- Detection Mode: Selected Ion Monitoring (SIM).
- Ions Monitored:
- Desmosterol: m/z 367.3
- Desmosterol-d6: m/z 373.3
- Cholesterol: m/z 369.3
- Cholesterol-d7: m/z 376.3
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of sterols using a deuterated internal standard.
Caption: General workflow for sterol quantification using a deuterated internal standard.
Cholesterol Biosynthesis Pathways
Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. Understanding this pathway is crucial for interpreting data from lipid analysis. There are two main pathways for the conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway.
The diagram below illustrates the final stages of these two pathways, highlighting the position of desmosterol.
Caption: Simplified overview of the Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.
Conclusion and Recommendations
The selection of a deuterated internal standard is a critical decision in quantitative lipid analysis. For the specific measurement of desmosterol, Desmosterol-d6 is the most appropriate choice due to its identical chemical and physical properties to the analyte, ensuring the most accurate correction for analytical variability. When conducting broader sterol profiling studies, other deuterated standards like Cholesterol-d7 or 25-Hydroxycholesterol-d6 can be employed, though with the potential for minor quantification biases for sterols that are not their direct isotopic analogs.
Researchers should carefully validate their analytical methods, including the performance of the chosen internal standard, within the specific biological matrix of their study. The protocols and data presented in this guide provide a solid foundation for developing robust and reliable methods for sterol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. Reduced plasma desmosterol-to-cholesterol ratio and longitudinal cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Sterol Quantification: A Guide to Using Desmosterol-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of desmosterol (B1670304) and other sterols, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the use of Desmosterol-d6, a deuterated analog of desmosterol, as a superior internal standard in mass spectrometry-based bioanalysis. Through a comparison with alternative standards, presentation of experimental data, and detailed protocols, this document will demonstrate the value of Desmosterol-d6 in producing high-quality, reproducible data.
Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and has been identified as a potential biomarker for various physiological and pathological processes, including Alzheimer's disease.[1][2] Accurate measurement of its concentration in biological matrices is therefore of significant research interest. Stable isotope-labeled internal standards, such as Desmosterol-d6, are widely recognized as the gold standard for quantitative mass spectrometry because they closely mimic the analyte of interest throughout the analytical process, correcting for variability in sample preparation and instrument response.[3]
Performance Comparison: Desmosterol-d6 vs. Alternative Internal Standards
The ideal internal standard should have physicochemical properties as close as possible to the analyte it is intended to quantify. In this regard, Desmosterol-d6 offers significant advantages over other commonly used internal standards, such as Cholesterol-d7 or non-deuterated analogs.
| Performance Metric | Desmosterol-d6 | Cholesterol-d7 | Non-Deuterated Analogs (e.g., Epicoprostanol) |
| Chemical Structure Similarity to Desmosterol | Identical (Isotopically Labeled) | High | Moderate to Low |
| Co-elution with Desmosterol (LC-MS) | Yes | Close, but separable with optimized chromatography | No |
| Correction for Matrix Effects | Excellent | Good to Excellent | Poor to Moderate |
| Correction for Extraction Recovery | Excellent | Good to Excellent | Poor to Moderate |
| Correction for Ionization Variability | Excellent | Good to Excellent | Poor to Moderate |
| Potential for Isotopic Crosstalk | Minimal with sufficient mass difference | Possible if mass difference is small | Not Applicable |
| Commercial Availability | Readily Available | Readily Available | Varies |
This table summarizes the expected performance based on the principles of isotope dilution mass spectrometry and data from various studies on sterol analysis.
Experimental Data Summary
While direct head-to-head comparative studies publishing quantitative data on the performance of Desmosterol ester-d6 against other standards are limited, the widespread and successful use of deuterated sterols as internal standards in numerous validated methods underscores their superior performance. For instance, studies quantifying desmosterol in human plasma and cerebrospinal fluid (CSF) have successfully employed Desmosterol-d6 alongside Cholesterol-d7, demonstrating the robustness of using deuterated analogs for accurate quantification.[1]
In a broader context, method validation data for the quantification of non-cholesterol sterols using deuterated internal standards consistently show excellent performance. For example, a method for determining non-cholesterol sterols in serum using d6-cholesterol as an internal standard reported recovery rates of 89.8-113.1% and intra- and inter-run variability of 4.7-10.3% and 4.6-9.5%, respectively.[1] While this data is for a different deuterated sterol, it is indicative of the high-quality data that can be expected when using a closely related deuterated internal standard like Desmosterol-d6 for desmosterol analysis.
Experimental Protocols
The following are detailed methodologies for the quantification of desmosterol in biological samples using Desmosterol-d6 as an internal standard, based on established protocols.[1]
Sample Preparation (Plasma/Serum)
-
Spiking: To 100 µL of plasma or serum, add a known amount of Desmosterol-d6 (e.g., 1 µg in ethanol).
-
Saponification: Add 1 mL of 2% KOH in ethanol (B145695) and incubate at 70°C for 60 minutes to hydrolyze sterol esters.
-
Extraction: After cooling, add 2 mL of hexane (B92381) and 0.5 mL of phosphate-buffered saline (pH 6.8). Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Transfer the upper organic (hexane) layer to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., methanol (B129727)/isopropanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).[4]
-
Mobile Phase: A gradient elution with a mobile phase system such as water-methanol mixtures with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common. For example, a gradient starting with 85% methanol and ramping up to 100% can be effective.[1]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is common for sterol analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Desmosterol: m/z 367.4 → 147.1[4]
-
Desmosterol-d6: m/z 373.3 → (a specific fragment ion would be determined during method development)
-
-
Visualizing the Rationale and Workflow
To further clarify the justification for using Desmosterol-d6 and the experimental process, the following diagrams are provided.
Caption: Logical justification for using Desmosterol-d6.
Caption: General experimental workflow for sterol analysis.
Caption: Simplified Bloch pathway of cholesterol synthesis.
References
Performance Evaluation of Desmosterol Ester-d6 from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desmosterol (B1670304) ester-d6 from various suppliers, focusing on its performance as an internal standard in mass spectrometry-based applications. Due to the limited availability of direct comparative studies, this guide synthesizes product specifications, relevant experimental data from published research, and general principles for evaluating stable isotope-labeled standards to empower researchers in making informed decisions.
Introduction to Desmosterol Ester-d6
Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and has been identified as an endogenous ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism.[1][2][3][4][5] this compound, a deuterated form of a desmosterol ester, is a valuable tool in biomedical research, primarily utilized as an internal standard for the accurate quantification of desmosterol and other sterols in biological matrices by mass spectrometry. Its use helps to correct for variability during sample preparation and analysis, ensuring the reliability of results.[6][7][8][9]
Supplier and Product Comparison
Here is a summary of this compound and the closely related Desmosterol-d6 offerings from prominent suppliers. The data is compiled from publicly available product information. For detailed specifications, it is always recommended to request the Certificate of Analysis (CoA) for the specific lot.
| Supplier | Product Name | Catalog Number | Purity Specification | Formulation | Storage Temperature |
| Avanti Polar Lipids (dist. by Sigma-Aldrich/Merck) | desmosterol (D6) ester | 700184M | >99% (TLC)[10] | Methylene chloride solution (1 mg/mL)[10] | -20°C[10] |
| Avanti Polar Lipids | desmosterol-d6 | 700040P | >99% (TLC)[11] | Powder[11] | -20°C[11] |
| MedchemExpress | This compound | HY-146823S | Not specified | Not specified | Refer to CoA[6] |
| MedchemExpress | Desmosterol-d6 | HY-113224S | 99.38%[9] | Solid[9] | Refer to CoA[9] |
| LGC Standards | Desmosterol-26,26,26,27,27,27-d6 | TRC-D296862 | Not specified | Not specified | Not specified[12][13][14][15] |
| InvivoChem | Desmosterol-d6 | V9537 | Not specified | White to off-white solid powder[16] | Not specified |
| Sinco Pharmachem Inc. | Desmosterol-D6 | Not specified | Not specified | 10mg, 25mg, 50mg/vial[2] | Not specified |
Note: The ester form is specifically "this compound," while some suppliers offer the non-esterified "Desmosterol-d6." The choice between these will depend on the specific analytical workflow.
Key Performance Parameters for Evaluation
When selecting a stable isotope-labeled internal standard, the following parameters are crucial for ensuring data quality and reproducibility. While direct comparative data is scarce, researchers should inquire about these specifications from the suppliers.
-
Chemical Purity: This refers to the percentage of the compound of interest, free from other chemical impurities. High chemical purity is essential to prevent interference from co-eluting contaminants. It is typically determined by techniques like TLC, HPLC, or GC.
-
Isotopic Purity: This indicates the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is critical to minimize signal overlap with the analyte's natural isotopic distribution, which can affect the accuracy of quantification.
-
Stability: The stability of the internal standard under storage and experimental conditions should be confirmed to ensure its concentration remains constant throughout the analytical process.
-
Lot-to-Lot Consistency: Consistent purity and concentration between different manufacturing batches are vital for the long-term reproducibility of an assay.
Experimental Protocols
The following are generalized protocols for the analysis of sterols using this compound or Desmosterol-d6 as an internal standard, based on methodologies reported in the scientific literature.
Sample Preparation (from Plasma)
-
Spiking: To 100 µL of plasma, add a known amount of this compound (e.g., 1 µg) as an internal standard.
-
Saponification (for total sterol analysis): Add 100 µL of 50% potassium hydroxide (B78521) and incubate at 70°C for 60 minutes to hydrolyze the steryl esters.
-
Extraction: After cooling, add 2 mL of hexane (B92381) and 0.5 mL of phosphate-buffered saline (pH 6.8). Vortex thoroughly.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes.
-
Collection: Transfer the upper organic phase (hexane) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization (for GC-MS): Reconstitute the dried extract in a suitable solvent and derivatize using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) ethers of the sterols.
Analytical Methods
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the different sterols. For example, start at 150°C, ramp to 250°C, and then to 280°C.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for the derivatized analyte and the internal standard. For TMS-derivatized Desmosterol-d6, an example of a monitored ion is m/z 447.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) and water is often employed.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For Desmosterol-d6, a monitored ion could be m/z 373.3.
Mandatory Visualizations
Biological Pathways
Caption: The Bloch Pathway of Cholesterol Biosynthesis, highlighting the conversion of Desmosterol to Cholesterol.
Caption: Simplified Liver X Receptor (LXR) signaling pathway activated by Desmosterol.
Experimental Workflow
Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.
Conclusion
The selection of a high-quality internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. While a direct, independent performance comparison of this compound from different suppliers is not publicly available, researchers can make informed decisions by carefully considering the supplier's specifications, requesting lot-specific Certificates of Analysis, and performing in-house validation. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the application of this compound in studies of cholesterol metabolism and related diseases.
References
- 1. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Desmosterol | Rupa Health [rupahealth.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 12. Desmosterol-26,26,26,27,27,27-d6 | LGC Standards [lgcstandards.com]
- 13. Desmosterol-d6 | TRC-D296862-10MG | LGC Standards [lgcstandards.com]
- 14. Desmosterol-d6 | TRC-D296862-10MG | LGC Standards [lgcstandards.com]
- 15. Desmosterol-d6 | TRC-D296862-10MG | LGC Standards [lgcstandards.com]
- 16. Desmosterol-d6 (Cholesterol EP Impurity B-d6) | Isotope-Labeled Compounds | 1246298-67-8 | Invivochem [invivochem.com]
A Researcher's Guide to Desmosterol Ester-d6 for Quantitative Sterol Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of sterols is critical for understanding disease pathology and therapeutic intervention. Desmosterol (B1670304), a key intermediate in the Bloch pathway of cholesterol biosynthesis, has garnered significant attention as a potential biomarker in various conditions, including Alzheimer's disease.[1][2][3] The gold standard for accurate quantification of desmosterol and other sterols in biological matrices is mass spectrometry, a technique heavily reliant on the use of appropriate internal standards. This guide provides a comprehensive comparison of Desmosterol ester-d6 with other common internal standards, supported by experimental data and detailed protocols.
Comparative Analysis of Internal Standards for Sterol Quantification
This compound is a deuterated analog of desmosterol, making it an ideal internal standard for correcting variabilities during sample preparation and analysis in mass spectrometry-based methods.[4][5][6] Its utility is often compared with other deuterated sterols like cholesterol-d7 (B27314) and lathosterol-d7 (B1157292). The choice of an internal standard can significantly impact the accuracy and precision of the analytical method.
Table 1: Performance Characteristics of Analytical Methods Using this compound and Alternatives
| Internal Standard | Analyte(s) | Matrix | Method | Linearity Range | Key Performance Notes | Reference |
| Desmosterol-d6 | Desmosterol, Cholesterol | Plasma, CSF | LC/APCI-MS | 1-200 ng/mL (Desmosterol) | Good discrimination power for desmosterol in Alzheimer's disease studies. | [1][2] |
| Desmosterol-d6 | Desmosterol, Cholesterol | Brain Tissue | LC/APCI-MS | Not specified | Effective for quantifying sterol intermediates in complex brain tissue homogenates. | [5] |
| 25-hydroxycholesterol-d6 | Lathosterol, Lanosterol, Desmosterol | Human Plasma | UPLC-MS/MS | 0.1-10 µg/mL | Suitable for simultaneous quantification of multiple cholesterol precursors. | [7] |
| Cholesterol-d7 | Desmosterol, Cholesterol | Plasma, CSF | LC/APCI-MS | 0.1-20 µg/mL (Cholesterol) | Commonly used alongside Desmosterol-d6 for comprehensive sterol profiling. | [1][2] |
| Lathosterol-d7 | Cholesterol and its precursors | Serum | LC-MS | Not specified | A viable alternative when analyzing multiple sterols in the biosynthesis pathway. | [8] |
Experimental Protocols: A Closer Look
The successful application of this compound as an internal standard is contingent on optimized experimental protocols. Below are detailed methodologies for sample preparation and analysis from various biological matrices.
Protocol 1: Quantification of Desmosterol in Human Plasma and CSF by LC/APCI-MS
This protocol is adapted from a study identifying plasma biomarkers for Alzheimer's disease.[1][2]
1. Sample Preparation:
- Thaw frozen plasma or CSF samples on ice.
- To a 100 µL aliquot of the sample, add 100 µL of 100 ng/mL Desmosterol-d6 in ethanol (B145695) and 100 µL of 1 µg/mL Cholesterol-d7 in ethanol as internal standards.
- Add 100 µL of 50% (w/v) potassium hydroxide (B78521) to the mixture.
- Vortex thoroughly and incubate at 70°C for 60 minutes for saponification.
- After cooling, add 2 mL of hexane (B92381) and 0.5 mL of PBS (pH 6.8) and mix well.
- Centrifuge at 2,000 x g for 10 minutes.
- Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.
2. LC-MS Analysis:
- LC System: High-performance single quadrupole mass analyzer (e.g., LCMS-2010EV).[1]
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of water-methanol (50:50) and methanol.[1]
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- Detection: Selected Ion Monitoring (SIM).
- Desmosterol: m/z 367.3
- Desmosterol-d6: m/z 373.3[1]
- Cholesterol: m/z 369.3
- Cholesterol-d7: m/z 376.3[1]
Protocol 2: Analysis of Sterols in Brain Tissue by GC-MS
This protocol outlines a general procedure for sterol analysis in brain tissue.[5]
1. Sample Preparation:
- Homogenize 60-140 mg of brain tissue in 3.0 mL of cold chloroform/methanol (2:1).
- Add a known amount of Desmosterol-d6 (e.g., 250 ng) to the homogenate as an internal standard.[5]
- Perform a Folch extraction to separate the lipid-containing organic phase.
- Wash the organic phase and evaporate it to dryness.
- Derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a suitable reagent (e.g., BSTFA).
2. GC-MS Analysis:
- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for sterol analysis.
- Temperature Program: An optimized temperature gradient to separate the sterol derivatives.[1]
- Ionization: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM).
- Desmosterol-TMS ether: m/z 441 [M+-CH3]
- Desmosterol-d6-TMS ether: m/z 447 [M+-CH3][1]
Visualizing the Context: Pathways and Workflows
Understanding the biochemical context and the analytical workflow is crucial for interpreting the results of sterol quantification.
Caption: The Bloch pathway of cholesterol biosynthesis, highlighting Desmosterol as the direct precursor to Cholesterol.
Caption: A typical experimental workflow for sterol quantification using an internal standard like this compound.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of desmosterol and other sterols in a variety of biological matrices. Its chemical similarity to the analyte of interest ensures accurate correction for experimental variability, leading to high-quality, reproducible data. While other deuterated standards like cholesterol-d7 and lathosterol-d7 are also effective, the choice of the most appropriate internal standard will depend on the specific analytes being measured and the overall goals of the study. For targeted desmosterol quantification, this compound is an excellent choice, as demonstrated by its successful application in demanding research areas such as Alzheimer's disease biomarker discovery. Researchers should carefully consider the experimental protocols and validation data to ensure the highest level of accuracy in their quantitative sterol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced plasma desmosterol-to-cholesterol ratio and longitudinal cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. medpace.com [medpace.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Desmosterol Ester-d6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Desmosterol ester-d6, a deuterated derivative of a cholesterol precursor. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.
Essential Safety and Handling Information
This compound is generally not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1] However, it is intended for research use only and should be handled with care, treating it as potentially hazardous until further information is available.[2] The compound is a solid and should be stored at -20°C.[2][3] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the substance to prevent accidental contact.[1][4]
Quantitative Data Summary
| Property | Value | Source |
| Synonym | 24-dehydro Cholesterol-d6 | [2][5] |
| Physical Form | Solid | [2] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its empty containers. This procedure is based on general guidelines for the disposal of non-hazardous solid chemical waste from research laboratories.[2][4][6]
1. Waste Identification and Segregation:
- Confirm that the waste to be disposed of is indeed this compound.
- Ensure that it has not been mixed with any hazardous substances. If it has been contaminated with a hazardous material, it must be treated as hazardous waste and disposed of accordingly.
2. Preparing for Disposal of Unused Product:
- For disposal of small quantities of expired or unused this compound, the primary container should be securely sealed.
- The container should be clearly labeled as "Non-hazardous waste: this compound" for disposal.
3. Disposal of Empty Containers:
- Empty the container of all contents to the best of your ability.
- As a best practice for non-hazardous materials, rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, dimethyl formamide).[2]
- Collect the solvent rinsate in a designated container for non-hazardous liquid waste, as per your institution's guidelines.
- Deface or remove the original product label to prevent misidentification.
- The rinsed and unlabeled container can then be disposed of in the regular laboratory trash.
4. Final Disposal of Solid Waste:
- Place the sealed and labeled container of unused this compound into a secondary container, such as a sturdy cardboard box or a designated non-hazardous solid waste bin.
- Laboratory personnel, not custodial staff, should transport the securely packaged non-hazardous waste to the facility's main dumpster or designated waste collection area.[4]
5. Documentation:
- Maintain a record of the disposal, including the name of the chemical, the quantity disposed of, the date of disposal, and the disposal method used. This is a crucial aspect of good laboratory practice and regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
It is imperative to always consult your institution's specific waste disposal guidelines and local regulations, as these may have specific requirements that supersede the general advice provided here.[1] By following a structured and informed approach to chemical waste disposal, you contribute to a safer and more sustainable research environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. vumc.org [vumc.org]
- 4. sfasu.edu [sfasu.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Desmosterol ester-d6
Essential Safety and Handling Guide for Desmosterol (B1670304) ester-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Desmosterol ester-d6. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions to foster a secure research environment.
Hazard Identification and Risk Assessment:
This compound should be handled as a compound with potential hazards until comprehensive toxicological data is available. The available safety information for a related compound, Desmosterol, suggests it is not classified as a hazardous substance. However, a methylene (B1212753) chloride solution of desmosterol (D6) ester is classified with the following hazards: may cause skin irritation (H315), causes serious eye irritation (H319), may cause drowsiness or dizziness (H336), and is suspected of causing cancer (H351)[1]. Given these potential risks, a thorough risk assessment should be conducted before any experiment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Change gloves frequently and immediately if contaminated.[2] | Silver Shield gloves under disposable nitrile gloves may be necessary for added protection.[3] |
| Eye Protection | Safety glasses with side shields.[2][3] | Chemical safety goggles or a full-face shield.[2][3] |
| Body Protection | Laboratory coat.[2][4] | A disposable gown worn over a lab coat.[2] |
| Respiratory Protection | Generally not required for handling small quantities in a certified chemical fume hood.[2] | A NIOSH-approved respirator with a particulate filter for weighing or procedures that may generate dust.[2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[5] | - |
Operational Plan for Safe Handling
All procedures involving this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure[2].
Step 1: Preparation
-
Read and understand the Safety Data Sheet (SDS) for this compound and any solvents being used.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting the experiment.
Step 2: Handling and Experimentation
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the compound with care to avoid generating dust if in solid form.
-
If working with a solution, avoid splashing and aerosol formation.
-
Use non-sparking tools if the compound or solvent is flammable[6].
-
Keep containers tightly sealed when not in use.
Step 3: Post-Experiment
-
Decontaminate all surfaces and equipment after use.
-
Properly label and store any remaining this compound according to storage requirements (-20°C for the methylene chloride solution)[1].
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[7].
Emergency and Disposal Plan
Spill Response:
-
Small Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Wipe the area with a suitable solvent. Place all contaminated materials in a sealed container for hazardous waste disposal[2].
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert laboratory personnel and the safety officer. Prevent the spread of the spill. Only trained personnel with appropriate PPE should clean the spill[2].
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[6].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists[6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].
Disposal:
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste[2]. Do not dispose of down the drain[2].
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. Desmosterol (D6) ester 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
